5-(3-Chloro-4-methoxyphenyl)furfural
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c1-15-12-4-2-8(6-10(12)13)11-5-3-9(7-14)16-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFXNBOOLWTXFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351114 | |
| Record name | 5-(3-Chloro-4-methoxyphenyl)furfural | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124014-00-2 | |
| Record name | 5-(3-Chloro-4-methoxyphenyl)furfural | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-Chloro-4-methoxyphenyl)furfural | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(3-Chloro-4-methoxyphenyl)furfural
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of 5-(3-chloro-4-methoxyphenyl)furfural, a valuable building block in medicinal chemistry and materials science. The document details two robust and widely applicable methodologies: the Suzuki-Miyaura cross-coupling reaction and the Meerwein arylation. This guide includes detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthetic routes to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a substituted furan derivative with significant potential in the development of novel therapeutic agents and functional organic materials. The presence of the chloro and methoxy substituents on the phenyl ring, combined with the reactive aldehyde on the furan moiety, offers multiple points for further chemical modification. This versatility makes it a key intermediate for the synthesis of a diverse range of more complex molecules. The reliable and efficient synthesis of this compound is therefore of considerable interest to the scientific community. This guide outlines two of the most effective methods for its preparation.
Synthetic Pathways
Two principal synthetic routes have been identified for the synthesis of this compound: the Palladium-catalyzed Suzuki-Miyaura cross-coupling and the Copper-catalyzed Meerwein arylation.
Suzuki-Miyaura Cross-Coupling Pathway
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] In this approach, 5-bromo-2-furaldehyde is coupled with 3-chloro-4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. This method is often favored due to its high functional group tolerance and generally high yields.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
5-Bromo-2-furaldehyde
-
3-Chloro-4-methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-furaldehyde (1.0 mmol, 1.0 eq.), 3-chloro-4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Add toluene (4 mL), ethanol (4 mL), and deionized water (3 mL) to the flask.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.) to the reaction mixture.
-
Flush the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to 70-80°C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.
Meerwein Arylation Pathway
The Meerwein arylation provides an alternative route to 5-arylfurfurals. This reaction involves the diazotization of an aromatic amine, in this case, 3-chloro-4-methoxyaniline, followed by a copper-catalyzed reaction with furfural.
Experimental Protocol: Meerwein Arylation
Materials:
-
3-Chloro-4-methoxyaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Furfural
-
Copper(II) chloride (CuCl₂)
-
Ethanol
-
Water (deionized)
-
Ice
Procedure:
-
Diazotization: In a beaker, dissolve 3-chloro-4-methoxyaniline (0.05 mol) in a mixture of concentrated hydrochloric acid and water (1:1 v/v) with heating and stirring. Cool the resulting solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite (0.07 mol) in water dropwise, maintaining the temperature below 5°C. Stir the mixture for 1 hour to ensure complete diazotization.
-
Arylation: Filter the cold diazonium salt solution. To the filtrate, add furfural (0.05 mol). Slowly add a solution of copper(II) chloride (2 g in 10 mL of water) dropwise with continuous stirring.
-
Continue stirring the reaction mixture for 4 hours at room temperature and then leave it to stand overnight.
-
Workup and Purification: Collect the precipitated product by filtration. Wash the solid with cold water and then dry it. Recrystallize the crude product from ethanol to obtain pure this compound.[4]
Data Presentation
The following tables summarize the key reagents and expected quantitative data for the synthesis of this compound.
Table 1: Reagents for Suzuki-Miyaura Coupling
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalence |
| 5-Bromo-2-furaldehyde | C₅H₃BrO₂ | 175.00 | 1.0 | 1.0 |
| 3-Chloro-4-methoxyphenylboronic acid | C₇H₈BClO₃ | 186.40 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 |
| Potassium carbonate | K₂CO₃ | 138.21 | 3.0 | 3.0 |
Table 2: Reagents for Meerwein Arylation
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Equivalence |
| 3-Chloro-4-methoxyaniline | C₇H₈ClNO | 157.60 | 0.05 | 1.0 |
| Sodium nitrite | NaNO₂ | 69.00 | 0.07 | 1.4 |
| Furfural | C₅H₄O₂ | 96.08 | 0.05 | 1.0 |
| Copper(II) chloride | CuCl₂ | 134.45 | - | Catalytic |
Table 3: Expected Quantitative and Characterization Data
| Parameter | Suzuki-Miyaura Coupling | Meerwein Arylation |
| Yield | 75-90% (Typical) | 60-75% (Typical) |
| Purity | >98% (after chromatography) | >97% (after recrystallization) |
| Appearance | Pale yellow solid | Light brown solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.65 (s, 1H), 7.75 (d, J = 2.0 Hz, 1H), 7.60 (dd, J = 8.4, 2.0 Hz, 1H), 7.25 (d, J = 3.6 Hz, 1H), 7.00 (d, J = 8.4 Hz, 1H), 6.80 (d, J = 3.6 Hz, 1H), 3.95 (s, 3H). | δ 9.65 (s, 1H), 7.75 (d, J = 2.0 Hz, 1H), 7.60 (dd, J = 8.4, 2.0 Hz, 1H), 7.25 (d, J = 3.6 Hz, 1H), 7.00 (d, J = 8.4 Hz, 1H), 6.80 (d, J = 3.6 Hz, 1H), 3.95 (s, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 177.5, 157.0, 152.5, 148.0, 129.5, 127.0, 125.0, 123.0, 122.5, 112.0, 110.0, 56.5. | δ 177.5, 157.0, 152.5, 148.0, 129.5, 127.0, 125.0, 123.0, 122.5, 112.0, 110.0, 56.5. |
| MS (ESI) | m/z 237.0 [M+H]⁺, 239.0 [M+H+2]⁺ | m/z 237.0 [M+H]⁺, 239.0 [M+H+2]⁺ |
Note: NMR and MS data are predicted based on the structure and may vary slightly.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthesis pathways for this compound.
Caption: Suzuki-Miyaura synthesis pathway.
Caption: Meerwein arylation synthesis pathway.
References
In-Depth Technical Guide: Physicochemical Properties of 5-(3-Chloro-4-methoxyphenyl)furfural
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic compound 5-(3-Chloro-4-methoxyphenyl)furfural. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details the compound's known physical and chemical characteristics, provides a plausible detailed experimental protocol for its synthesis, and explores potential biological activities based on related structures. The information is presented in a structured format, including tabulated data for easy reference and visual diagrams to illustrate key concepts.
Introduction
This compound is a substituted furan derivative. The furan ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitutions on the phenyl ring, a chloro group at position 3 and a methoxy group at position 4, are expected to modulate the electronic and steric properties of the molecule, potentially influencing its biological profile. This guide aims to consolidate the available information on this compound to facilitate further research and development.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. This data has been compiled from various chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClO₃ | PubChem[1] |
| Molecular Weight | 236.65 g/mol | PubChem[1] |
| IUPAC Name | 5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde | PubChem[1] |
| CAS Number | 124014-00-2 | PubChem[1] |
| Melting Point | 128-130 °C | Alfa Aesar[2], ChemicalBook[3] |
| Boiling Point | 387 °C at 760 mmHg | Alfa Aesar[2] |
| Appearance | Not explicitly reported, likely a solid at room temperature | Inferred from melting point |
| Solubility | No quantitative data available. Furfural is soluble in most polar organic solvents and slightly soluble in water and alkanes. | General furan properties |
Spectral Data (Predicted)
-
¹H NMR: The spectrum would be expected to show signals for the aldehydic proton (around 9.6 ppm), aromatic protons on the furan and phenyl rings (in the range of 6.5-8.0 ppm), and a singlet for the methoxy group protons (around 3.9 ppm).
-
¹³C NMR: The spectrum would likely display a signal for the carbonyl carbon of the aldehyde (around 175-180 ppm), along with signals for the aromatic carbons of the furan and phenyl rings (in the range of 110-160 ppm), and a signal for the methoxy carbon (around 56 ppm).
-
FT-IR: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group (around 1670-1700 cm⁻¹). Other significant peaks would include C-H stretching for the aromatic rings and the aldehyde, C-O-C stretching for the furan ring and the methoxy group, and C-Cl stretching. Aromatic aldehydes typically show a C=O stretch between 1710-1685 cm⁻¹ and aldehydic C-H stretches around 2830-2695 cm⁻¹.[4]
-
Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (236.65 g/mol ). Common fragmentation patterns for furfural derivatives involve the loss of the formyl group (-CHO) and cleavage of the furan ring.[5][6]
Experimental Protocols: Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on established methods for the synthesis of 5-aryl-2-furaldehydes, two primary synthetic routes are proposed: Suzuki-Miyaura Coupling and Meerwein Arylation.
Proposed Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds.[7][8][9][10][11][12] In this proposed synthesis, 5-bromofurfural would be coupled with (3-chloro-4-methoxyphenyl)boronic acid in the presence of a palladium catalyst and a base.
Diagram of Proposed Suzuki-Miyaura Coupling Workflow:
Caption: Proposed workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromofurfural (1.0 eq), (3-chloro-4-methoxyphenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Solvent and Catalyst Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), is added. A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), is then added under the inert atmosphere.
-
Reaction: The reaction mixture is heated to a temperature between 80-100 °C and stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Proposed Synthesis via Meerwein Arylation
The Meerwein arylation is another viable method for the synthesis of 5-aryl-2-furaldehydes.[13] This reaction involves the arylation of an activated alkene (in this case, the furan ring of furfural) with a diazonium salt.
Diagram of Proposed Meerwein Arylation Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics | PLOS One [journals.plos.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Small-molecule Articles | Smolecule [smolecule.com]
An In-depth Technical Guide to 5-(3-Chloro-4-methoxyphenyl)furfural (CAS 124014-00-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(3-Chloro-4-methoxyphenyl)furfural, a heterocyclic aldehyde of interest in chemical and pharmaceutical research. Due to the limited availability of public data on its specific biological activities, this document focuses on its chemical properties, synthesis, and the context of related compounds to inform potential research applications.
Core Chemical Information
This compound is a substituted furan derivative. Its structure features a furan ring with an aldehyde group at the 2-position and a 3-chloro-4-methoxyphenyl group at the 5-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 124014-00-2 | [1][2] |
| Molecular Formula | C₁₂H₉ClO₃ | [1][2] |
| Molecular Weight | 236.65 g/mol | [1][2] |
| IUPAC Name | 5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde | [2] |
| Synonyms | 5-(3-Chloro-4-methoxyphenyl)-2-furancarboxaldehyde | [1] |
| Melting Point | 128-130 °C | |
| Appearance | Not specified (likely a solid at room temperature) | |
| Solubility | Not specified |
Hazard Information: This compound is classified as a skin and eye irritant and may cause respiratory irritation[2]. Appropriate personal protective equipment should be used during handling.
Synthesis and Manufacturing
Key Synthetic Strategies
Two primary methods for the synthesis of 5-aryl-2-furaldehydes are the Suzuki-Miyaura coupling and the arylation of furfural using diazonium salts.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a versatile method for forming the C-C bond between the furan ring and the aryl group. It typically involves the reaction of a furan-2-boronic acid derivative with an aryl halide.
-
Arylation with Diazonium Salts: This method involves the reaction of furfural with a diazonium salt prepared from the corresponding aniline (in this case, 3-chloro-4-methoxyaniline).
Experimental Protocols (General)
The following are generalized protocols for the synthesis of 5-aryl-2-furaldehydes, which can be adapted for the synthesis of this compound.
Protocol 1: Suzuki-Miyaura Coupling (General)
-
Preparation of the Boronic Acid: 5-Formylfuran-2-boronic acid is prepared from 2-furaldehyde.
-
Coupling Reaction: In a reaction vessel, 5-formylfuran-2-boronic acid (1.0 eq) and 1-chloro-4-iodo-2-methoxybenzene (1.0 eq) are dissolved in a suitable solvent system (e.g., toluene/ethanol/water).
-
Catalyst and Base: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, such as Na₂CO₃ or K₂CO₃, are added.
-
Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C for several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method, such as column chromatography.
Protocol 2: Arylation with Diazonium Salt (General)
-
Diazotization: 3-Chloro-4-methoxyaniline is diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C).
-
Coupling Reaction: The freshly prepared diazonium salt solution is added to a solution of furfural in the presence of a copper catalyst (e.g., CuCl₂).
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours.
-
Work-up and Purification: The product precipitates from the reaction mixture and is collected by filtration. The crude product is then washed and recrystallized to yield the pure 5-aryl-2-furaldehyde.
Diagram 1: General Synthetic Workflow for 5-Aryl-2-Furaldehydes
Caption: Alternative synthetic routes to this compound.
Biological Activity and Potential Applications (Inferred)
While no specific biological data for this compound is publicly available, the broader class of 5-aryl-2-furaldehydes and related furan derivatives has been investigated for various biological activities. This suggests potential avenues of research for the title compound.
Anticancer Potential
Numerous studies have explored the cytotoxic effects of furan derivatives against various cancer cell lines. The substitution pattern on the aryl ring significantly influences this activity. For instance, the presence of halogen and nitro groups on the aromatic ring of 5-arylidene-2(5H)-furanones has been shown to enhance cytotoxicity. The chloro and methoxy substituents on the phenyl ring of this compound may, therefore, contribute to potential anticancer properties.
Antimicrobial Activity
Furan-containing compounds have a long history as antimicrobial agents. Chalcones and Schiff bases derived from 5-aryl-2-furaldehydes have demonstrated activity against various bacterial and fungal strains. This suggests that this compound could serve as a scaffold for the development of new antimicrobial agents.
Antioxidant Properties
Some furfural derivatives have been evaluated for their antioxidant activity. The ability to scavenge free radicals is a key mechanism in combating oxidative stress-related diseases. The electron-rich furan and phenyl rings in this compound suggest a potential for antioxidant activity, which would require experimental validation.
Diagram 2: Potential Research Applications Based on Structural Analogs
Caption: Inferred biological activities based on related furan compounds.
Conclusion and Future Directions
This compound is a readily synthesizable compound with potential for further investigation in drug discovery and materials science. While direct biological data is currently lacking, the known activities of structurally similar compounds provide a strong rationale for its evaluation in anticancer, antimicrobial, and antioxidant assays. Future research should focus on the synthesis of a focused library of derivatives to establish structure-activity relationships and to identify lead compounds for further development. The detailed experimental protocols for its synthesis and biological evaluation would be a valuable contribution to the scientific community.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The compound should be handled with appropriate safety precautions. The inferred biological activities are not experimentally confirmed for this specific compound and require further investigation.
References
Unveiling the Therapeutic Potential of 2-Chloro-3-ethoxy-1,4-naphthoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The naphthoquinone scaffold is a cornerstone in the development of novel therapeutic agents, with a rich history of producing potent anticancer and antimicrobial compounds. This technical guide focuses on the specific derivative, 2-chloro-3-ethoxy-1,4-naphthoquinone (C12H9ClO3), providing a comprehensive overview of its chemical properties, probable synthetic routes, and, by inference from structurally related analogs, its potential biological activities and mechanisms of action. While direct experimental data on this compound is limited, this paper extrapolates from the wealth of research on chloro-naphthoquinones to present a predictive analysis of its therapeutic promise. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.
Introduction to 2-Chloro-3-ethoxy-1,4-naphthoquinone
The molecular formula C12H9ClO3 corresponds to the International Union of Pure and Applied Chemistry (IUPAC) name 2-chloro-3-ethoxy-1,4-naphthoquinone . This compound belongs to the family of 1,4-naphthoquinones, a class of organic compounds characterized by a naphthalene ring system with two ketone groups at positions 1 and 4. The presence of a chlorine atom at the C2 position and an ethoxy group at the C3 position are key structural features that are expected to modulate its physicochemical properties and biological activity.
The 1,4-naphthoquinone core is a well-established pharmacophore, found in numerous natural products and synthetic drugs exhibiting a wide range of biological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The introduction of a halogen, such as chlorine, and an alkoxy group can significantly influence the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.
Physicochemical Properties
While experimental data for 2-chloro-3-ethoxy-1,4-naphthoquinone is not extensively available, its properties can be predicted based on its structure and comparison with related compounds.
| Property | Predicted Value/Information | Source/Basis |
| IUPAC Name | 2-chloro-3-ethoxy-1,4-naphthoquinone | - |
| Molecular Formula | C12H9ClO3 | - |
| Molecular Weight | 236.65 g/mol | [3] |
| Appearance | Likely a colored solid (yellow to orange) | Based on similar naphthoquinone derivatives[4] |
| Solubility | Expected to be soluble in common organic solvents | Based on the presence of the ethoxy group and aromatic rings |
| Melting Point | 153 °C | [3] |
Synthesis
A probable and efficient synthetic route to 2-chloro-3-ethoxy-1,4-naphthoquinone involves the nucleophilic substitution of a chlorine atom in a di-halogenated naphthoquinone precursor.
General Synthetic Approach
The most common precursor for the synthesis of 2-substituted-3-chloro-1,4-naphthoquinones is 2,3-dichloro-1,4-naphthoquinone.[5] The reaction proceeds via a nucleophilic attack by an ethoxide source, displacing one of the chlorine atoms.
Experimental Protocol: A Representative Synthesis
The following is a generalized experimental protocol based on the synthesis of similar 2-alkoxy-3-chloro-1,4-naphthoquinones.
Reaction:
Caption: Synthetic scheme for 2-chloro-3-ethoxy-1,4-naphthoquinone.
Materials:
-
2,3-dichloro-1,4-naphthoquinone
-
Ethanol (absolute)
-
Sodium metal or Sodium ethoxide
-
Appropriate solvent (e.g., ethanol, DMF)
-
Hydrochloric acid (for neutralization if necessary)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide.
-
Reaction: To the solution of sodium ethoxide, add a solution of 2,3-dichloro-1,4-naphthoquinone in the chosen solvent dropwise at room temperature.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Biological Activities and Signaling Pathways
Based on extensive research on chloro-naphthoquinone analogs, 2-chloro-3-ethoxy-1,4-naphthoquinone is predicted to exhibit significant biological activities, particularly in the realms of oncology and infectious diseases.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of 1,4-naphthoquinone derivatives. The proposed mechanisms of action are often multifactorial.
4.1.1. Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and is frequently dysregulated in various cancers, especially colorectal cancer.[6][7] Certain chloro-naphthoquinone analogs have been shown to inhibit this pathway.[6]
-
Mechanism: These compounds are thought to disrupt the interaction between T-cell factor 4 (TCF4) and DNA, a crucial step for the transcriptional activation of Wnt target genes.[6][7] This disruption leads to the suppression of cancer cell proliferation and tumorigenesis.[6]
Caption: Predicted inhibition of the Wnt/β-catenin pathway.
4.1.2. Induction of Oxidative Stress and Apoptosis
A common mechanism of action for many quinone-based anticancer agents is the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[8][9]
-
Mechanism: 1,4-Naphthoquinones can undergo redox cycling, generating superoxide radicals and other ROS.[8] This overwhelms the cellular antioxidant defenses, causing damage to DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).[8] These compounds have been shown to target mitochondria, leading to mitochondrial membrane depolarization and the release of pro-apoptotic factors.[8]
Caption: Proposed mechanism of ROS-induced apoptosis.
4.1.3. Quantitative Data from Related Compounds
While specific IC50 values for 2-chloro-3-ethoxy-1,4-naphthoquinone are not available, studies on similar (2-chloroethylthio)-1,4-naphthoquinones have shown high cytotoxicity in various prostate cancer cell lines at nanomolar concentrations.[8]
| Compound Class | Cell Line | IC50 (µM) | Reference |
| (2-chloroethylthio)-1,4-naphthoquinones | 22Rv1 (Prostate Cancer) | Nanomolar range | [8] |
| 2-Amino-1,4-naphthoquinone derivative (5i) | A549 (Lung Cancer) | 6.15 | [10] |
Antifungal Activity
Halogenated 1,4-naphthoquinones have demonstrated potent antifungal activity, in some cases exceeding that of commercially available antifungal drugs.[4][11]
-
Mechanism: The primary mechanism is believed to be the disruption of the fungal cell membrane.[4] This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, fungal cell death.[4]
4.2.1. Quantitative Data from Related Compounds
Studies on 2-hydroxy-3-chloro-1,4-naphthoquinone have demonstrated significant efficacy against Candida albicans.[4][11]
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 2-hydroxy-3-chloro-1,4-naphthoquinone | C. albicans ATCC10231 | 1 | [11] |
| 2-hydroxy-3-chloro-1,4-naphthoquinone | C. albicans 955 (drug-resistant) | 0.25 | [11] |
| Clotrimazole (commercial drug) | C. albicans ATCC10231 | 8 | [11] |
| Clotrimazole (commercial drug) | C. albicans 955 (drug-resistant) | 16 | [11] |
Experimental Protocols for Biological Evaluation
The following are representative protocols for assessing the biological activity of 2-chloro-3-ethoxy-1,4-naphthoquinone, based on methodologies used for similar compounds.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., 22Rv1, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 2-chloro-3-ethoxy-1,4-naphthoquinone for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth medium.
-
Compound Dilution: Prepare serial dilutions of 2-chloro-3-ethoxy-1,4-naphthoquinone in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for fungal growth (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
Conclusion and Future Directions
2-Chloro-3-ethoxy-1,4-naphthoquinone represents a promising, yet underexplored, molecule within the therapeutically significant class of naphthoquinones. Based on the extensive body of research on its structural analogs, it is highly probable that this compound possesses potent anticancer and antifungal properties. The predicted mechanisms of action, including the inhibition of key signaling pathways like Wnt/β-catenin and the induction of oxidative stress-mediated apoptosis, provide a strong rationale for its further investigation.
Future research should focus on the definitive synthesis and characterization of 2-chloro-3-ethoxy-1,4-naphthoquinone, followed by comprehensive in vitro and in vivo evaluations to validate its predicted biological activities. Elucidating its precise molecular targets and mechanisms of action will be crucial for its potential development as a novel therapeutic agent. This technical guide serves as a critical starting point for initiating such research endeavors.
References
- 1. Biological Evaluation of Two 1,4-Naphthoquinone Derivatives Against a Breast Human Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Exploration of naphthoquinone analogs in targeting the TCF-DNA interaction to inhibit the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells [mdpi.com]
- 9. Anti-acute myeloid leukemia activity of 2-chloro-3-alkyl-1,4-naphthoquinone derivatives through inducing mtDNA damage and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciforum.net [sciforum.net]
The Biological Versatility of Substituted Phenylfurfurals: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenylfurfurals, a class of organic compounds characterized by a furan ring linked to a phenyl group with various substituents, have emerged as a promising scaffold in medicinal chemistry. Their inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into substituted phenylfurfurals, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.
Synthesis of Substituted Phenylfurfurals
The synthesis of substituted phenylfurfurals and their derivatives often involves multi-step reaction sequences. A common strategy is the Suzuki coupling reaction, which facilitates the formation of the carbon-carbon bond between the furan and phenyl rings.
Caption: General synthetic workflow for substituted phenylfurfurals.
Antimicrobial Activity
Substituted phenylfurfurals have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria. The evaluation of their efficacy is primarily conducted through the determination of the Minimum Inhibitory Concentration (MIC).
Quantitative Data for Antimicrobial Activity
| Compound ID | Substitution Pattern | Test Organism | MIC (µM) | Reference |
| 4a | Phenylfuranylnicotinamidine | Staphylococcus aureus | 10 | [1][2] |
| 4b | Phenylfuranylnicotinamidine | Staphylococcus aureus | 10 | [1][2] |
| General | Phenylfuranylnicotinamidines | Various Bacteria | 10-20 | [1][2] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is a standard procedure for determining the MIC of a compound.[2]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to inoculate a broth medium, which is incubated to achieve a specific turbidity, corresponding to a known bacterial concentration (e.g., 10^8 CFU/mL).
-
Serial Dilution of Compounds: The substituted phenylfurfural compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
The cytotoxic and antiproliferative effects of substituted phenylfurfurals against various cancer cell lines have been a significant area of investigation. The 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) are key metrics used to quantify this activity.
Quantitative Data for Anticancer Activity
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 4e | Phenylfuranylnicotinamidine | Various (NCI-60 panel) | GI50: 0.83 | [1][3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted phenylfurfural compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Solubilization: The plates are incubated to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Anti-inflammatory Activity and Mechanism of Action
The anti-inflammatory properties of furan derivatives are often linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.
The NF-κB Signaling Pathway: A Target for Anti-inflammatory Action
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Substituted phenylfurfurals may exert their anti-inflammatory effects by interfering with one or more steps in this cascade.
Caption: Potential inhibition points of the NF-κB pathway by substituted phenylfurfurals.
Conclusion
Substituted phenylfurfurals represent a versatile and promising class of compounds with a wide range of biological activities. Their amenability to chemical modification allows for the fine-tuning of their properties to enhance potency and selectivity against various therapeutic targets. The data and protocols presented in this guide underscore the potential of this scaffold in the development of novel antimicrobial, anticancer, and anti-inflammatory agents. Further exploration of their structure-activity relationships and mechanisms of action will be crucial in translating their therapeutic promise into clinical applications.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Isolation of Novel Furfural Derivatives
Furfural, a versatile platform chemical derived from lignocellulosic biomass, serves as a crucial starting material for a wide array of furan-based compounds.[1][2][3] Its unique chemical structure allows for extensive functionalization, leading to the discovery of novel derivatives with significant potential in the pharmaceutical, agrochemical, and materials science industries.[2][4][5] This guide provides a comprehensive overview of the current strategies for discovering and isolating these novel furfural derivatives, with a focus on synthetic methodologies, purification protocols, and an exploration of their biological activities.
Discovery and Synthesis of Novel Furfural Derivatives
The synthesis of new furfural derivatives is a dynamic area of research, with methodologies ranging from classical multi-component reactions to modern biocatalytic approaches. These methods aim to create structurally diverse molecules with enhanced biological activities.
Synthetic Strategies
Several key synthetic strategies are employed to generate novel furfural derivatives:
-
Schiff Base Formation and Cyclization: A common approach involves the reaction of furfural with various aromatic amines to form Schiff bases.[6][7] These intermediates can then undergo cyclization with different reagents (e.g., chloroacetyl chloride, mercaptoacetic acid) to produce diverse heterocyclic systems, including four, five, six, and seven-membered rings.[6][7]
-
Kabachnik–Fields Reaction: This one-pot, three-component reaction is used to synthesize α-aminophosphonates. For instance, novel α-furfuryl-2-alkylaminophosphonates with antioxidant and plant growth regulatory activities have been synthesized using this method, often employing green chemistry principles like microwave irradiation and eco-friendly catalysts.[8]
-
Reductive Amination: Both chemical and biocatalytic reductive amination pathways are utilized to produce chiral furfurylamines.[9][10] Engineered transaminases, for example, can achieve high conversion and selectivity in the synthesis of furfurylamines from furfural, using simple amine donors like isopropylamine.[9]
-
Condensation Reactions: Furfural undergoes various condensation reactions, such as aldol and Knoevenagel condensations, to yield derivatives with extended conjugation, which can be precursors to other complex molecules.[6]
Data on Synthesized Novel Furfural Derivatives
The following table summarizes selected novel furfural derivatives, their synthetic routes, and reported biological activities.
| Derivative Class | Synthetic Method | Key Reagents/Catalysts | Reported Biological Activity | References |
| Heterocyclic Ring Systems | Schiff base formation followed by cyclization | Aromatic amines, chloroacetyl chloride, mercaptoacetic acid | Antioxidant | [6][7] |
| α-Furfuryl-2-alkylaminophosphonates | Kabachnik–Fields reaction (one-pot) | Dialkylphosphite, Schiff's base, silica-gel supported iodine, microwave irradiation | Antioxidant, Plant Growth Regulatory | [8] |
| Chiral Furfurylamines | Biocatalytic reductive amination | Engineered transaminases, isopropylamine | Precursors for pharmaceuticals | [9][10] |
| 5-Nitrofurfural Derivatives | Condensation | 5-Nitrofurfural, various ketones | Antibacterial, Antifungal | [11] |
| Fluorinated Furans | Radical trifluoromethylation | Trifluoromethyl-containing reagents | Improved stability, potential for drugs and polymers | [12] |
| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea | Multi-step synthesis from furfural | Urea derivatives | Antimicrobial, Antiviral, Antitumor | [4] |
Experimental Workflow: Synthesis
A generalized workflow for the synthesis of novel furfural derivatives is depicted below. This process typically starts with the reaction of furfural with other reagents, followed by work-up and purification.
References
- 1. Recent catalytic innovations in furfural transformation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04633K [pubs.rsc.org]
- 11. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 5-(3-Chloro-4-methoxyphenyl)furfural
Introduction
5-(3-Chloro-4-methoxyphenyl)furfural is a substituted aromatic aldehyde containing a furan ring, a chlorophenyl group, and a methoxy group. Such compounds are of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and physical properties associated with the furfural scaffold and substituted aromatic systems. This guide provides a projected synthesis route and expected spectroscopic data to aid researchers in the identification and characterization of this molecule.
Proposed Synthesis Pathway
A plausible and commonly employed method for the synthesis of 5-aryl-furfurals is the Meerwein arylation, followed by an oxidation step. In this proposed pathway, 2-furoic acid would be reacted with a diazonium salt derived from 3-chloro-4-methoxyaniline. The resulting carboxylic acid is then converted to the aldehyde.
Expected Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of similar compounds.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.65 | s | - | Aldehydic proton (-CHO) |
| ~7.80 | d | ~1.8 | H-6 (aromatic proton) |
| ~7.65 | dd | ~8.4, 1.8 | H-4' (aromatic proton) |
| ~7.45 | d | ~3.6 | H-3 (furan proton) |
| ~7.20 | d | ~3.6 | H-4 (furan proton) |
| ~7.00 | d | ~8.4 | H-5' (aromatic proton) |
| ~3.95 | s | - | Methoxy protons (-OCH₃) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~177.0 | Aldehydic carbon (-CHO) |
| ~158.0 | C-4' (aromatic carbon) |
| ~154.0 | C-2 (furan carbon) |
| ~152.0 | C-5 (furan carbon) |
| ~130.0 | C-1' (aromatic carbon) |
| ~128.5 | C-6' (aromatic carbon) |
| ~125.0 | C-3' (aromatic carbon) |
| ~123.0 | C-3 (furan carbon) |
| ~112.0 | C-4 (furan carbon) |
| ~111.5 | C-5' (aromatic carbon) |
| ~56.0 | Methoxy carbon (-OCH₃) |
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3120 | Medium | C-H stretch (aromatic and furan) |
| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |
| ~1670 | Strong | C=O stretch (conjugated aldehyde) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic and furan rings) |
| ~1250 | Strong | C-O-C stretch (aryl ether) |
| ~1020 | Medium | C-O-C stretch (furan) |
| ~810 | Strong | C-H out-of-plane bend (aromatic) |
| ~750 | Medium | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 236/238 | High | [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |
| 235/237 | Medium | [M-H]⁺ |
| 207/209 | Medium | [M-CHO]⁺ |
| 179 | Low | [M-CHO-CO]⁺ |
| 152 | Low | [M-CHO-Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
4.1. Synthesis of this compound (Proposed)
-
Diazotization: 3-chloro-4-methoxyaniline (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.
-
Meerwein Arylation: A solution of 2-furoic acid (1.2 equivalents) and copper(II) chloride (0.2 equivalents) in acetone is prepared. The freshly prepared diazonium salt solution is added portion-wise to the 2-furoic acid solution at room temperature. The reaction is stirred for 12-24 hours.
-
Work-up and Isolation of Intermediate: The reaction mixture is poured into water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 5-(3-Chloro-4-methoxyphenyl)-2-furoic acid.
-
Reduction and Oxidation: The crude furoic acid is treated with thionyl chloride to form the acid chloride, which is then reduced to the corresponding alcohol using sodium borohydride. The resulting alcohol is oxidized to the final aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
-
Purification: The final product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
4.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would be obtained using a FT-IR spectrometer with the sample prepared as a KBr pellet or as a thin film on a NaCl plate.
-
Mass Spectrometry (MS): Mass spectra would be acquired on a mass spectrometer using electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and expected spectroscopic characteristics of this compound. The proposed synthetic route via Meerwein arylation is a reliable method for obtaining 5-aryl furfurals. The predicted NMR, IR, and MS data offer a basis for the structural elucidation of this compound. Researchers are encouraged to use this guide as a starting point and to perform experimental work to confirm these predictions and to fully characterize this potentially valuable molecule.
Thermal Stability and Decomposition of 5-(3-Chloro-4-methoxyphenyl)furfural: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Chloro-4-methoxyphenyl)furfural is a substituted aromatic furfural derivative. Furfural and its derivatives are key platform chemicals derived from biomass and are utilized in a wide range of applications, including the synthesis of pharmaceuticals, polymers, and agrochemicals. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in processes requiring elevated temperatures. Understanding the decomposition pathways is equally important for predicting potential degradation products and ensuring the safety and efficacy of related formulations.
This technical guide provides an overview of the available information on the thermal properties of this compound. Due to a lack of specific experimental data in publicly accessible literature, this document will focus on the general characteristics of the compound and infer potential thermal behavior based on related structures.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is primarily derived from computational models and chemical supplier information.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClO₃ | PubChem |
| Molecular Weight | 236.65 g/mol | PubChem |
| IUPAC Name | 5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde | PubChem |
| CAS Number | 124014-00-2 | PubChem |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Appearance | Not available |
Table 1: Physicochemical Properties of this compound
Thermal Stability and Decomposition Analysis
As of the latest literature review, specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not available. TGA would provide information on the decomposition temperature and mass loss profile, while DSC would indicate melting point, phase transitions, and decomposition energetics.
In the absence of direct data, the thermal behavior can be hypothesized based on the parent molecule, furfural, and other substituted furan derivatives. Furfural itself is known to undergo thermal decomposition at elevated temperatures. The decomposition of furfural can proceed through various pathways, including decarbonylation to form furan and carbon monoxide, or fragmentation into smaller molecules.
The substituents on the phenyl ring of this compound, namely the chloro and methoxy groups, are expected to influence its thermal stability. The presence of the chloro group, an electron-withdrawing group, might affect the electron density of the aromatic system and potentially influence bond dissociation energies. The methoxy group, an electron-donating group, could also impact the overall stability. The specific effects of these substituents on the decomposition onset temperature and the nature of the degradation products remain to be experimentally determined.
Potential Decomposition Pathways
A hypothetical decomposition pathway for this compound could involve the initial cleavage of the bond between the furan and phenyl rings, or the degradation of the furfural moiety itself. Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) would be the ideal technique to identify the resulting decomposition products and elucidate the fragmentation patterns.
Experimental Protocols for Thermal Analysis
To rigorously assess the thermal stability and decomposition of this compound, the following experimental protocols are recommended:
Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., nitrogen or argon) or oxidative (e.g., air), depending on the desired information. An inert atmosphere is recommended to study the intrinsic thermal stability without oxidative effects.
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
-
Temperature Range: From ambient temperature to a temperature beyond the complete decomposition of the sample (e.g., 25 °C to 800 °C).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the initial decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at the end of the experiment.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, enthalpy of fusion, and to detect any phase transitions or exothermic/endothermic decomposition events.
-
Apparatus: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable sample pan.
-
Experimental Conditions:
-
Atmosphere: Typically an inert atmosphere (e.g., nitrogen).
-
Heating Rate: A controlled heating rate, often 10 °C/min.
-
Temperature Range: A range that encompasses the expected melting and decomposition temperatures.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition.
Visualization of Experimental Workflow
The logical workflow for a comprehensive thermal analysis of this compound is depicted in the following diagram.
Caption: Workflow for the thermal analysis of this compound.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the scientific literature, this guide outlines the necessary experimental approaches to fill this knowledge gap. Understanding the thermal properties is essential for the effective and safe utilization of this compound in various research and development applications. The proposed TGA, DSC, and Py-GC-MS studies would provide the critical data needed to establish a comprehensive thermal profile for this compound. Researchers are encouraged to perform these analyses to contribute to the broader understanding of this and related furan-based compounds.
An In-depth Technical Guide on the Solubility of 5-(3-Chloro-4-methoxyphenyl)furfural in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-(3-Chloro-4-methoxyphenyl)furfural, a substituted furan derivative of interest in medicinal chemistry and materials science. Due to its potential applications, understanding its solubility in various organic solvents is crucial for synthesis, purification, formulation, and biological screening.
Introduction
This compound is a heterocyclic aldehyde. The furan ring is a common scaffold in pharmacologically active compounds.[1][2][3] The substituents on the phenyl ring, a chlorine atom and a methoxy group, further modulate its physicochemical properties, including solubility.
Quantitative Solubility Data
A thorough review of publicly available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. While general solubility principles for aldehydes and furan derivatives suggest its likely solubility in a range of organic solvents, empirical determination is necessary for precise quantification.[4][5]
Table 1: Solubility of this compound in Organic Solvents
| Organic Solvent | Molar Mass ( g/mol ) | Polarity Index | Dielectric Constant | Solubility (g/L) | Temperature (°C) |
| Acetone | 58.08 | 5.1 | 20.7 | Data not available | - |
| Acetonitrile | 41.05 | 5.8 | 37.5 | Data not available | - |
| Chloroform | 119.38 | 4.1 | 4.8 | Data not available | - |
| Dichloromethane | 84.93 | 3.1 | 9.1 | Data not available | - |
| Dimethylformamide (DMF) | 73.09 | 6.4 | 36.7 | Data not available | - |
| Dimethyl sulfoxide (DMSO) | 78.13 | 7.2 | 46.7 | Data not available | - |
| Ethanol | 46.07 | 4.3 | 24.5 | Data not available | - |
| Ethyl acetate | 88.11 | 4.4 | 6.0 | Data not available | - |
| Hexane | 86.18 | 0.1 | 1.9 | Data not available | - |
| Isopropanol | 60.10 | 3.9 | 19.9 | Data not available | - |
| Methanol | 32.04 | 5.1 | 32.7 | Data not available | - |
| Tetrahydrofuran (THF) | 72.11 | 4.0 | 7.6 | Data not available | - |
| Toluene | 92.14 | 2.4 | 2.4 | Data not available | - |
Note: The absence of data highlights the need for experimental determination.
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like." The presence of a polar carbonyl group and ether linkage, along with a larger nonpolar aromatic system, results in a molecule with moderate polarity.
Solubility Influences
Experimental Protocol for Solubility Determination
The most common and reliable method for determining the thermodynamic solubility of a solid compound is the shake-flask method.[6][7][8]
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stirrer.
-
Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]
-
-
Phase Separation:
-
Allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered saturated solution with the respective solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a pre-validated UV-Vis spectrophotometry or HPLC method.
-
For UV-Vis, a calibration curve should be prepared using standard solutions of known concentrations.
-
For HPLC, an appropriate column and mobile phase must be selected to achieve good separation and peak shape.
-
4.3. Data Analysis The solubility is calculated from the measured concentration of the saturated solution and expressed in units such as g/L or mol/L.
Solubility Determination Workflow
Potential Pharmacological Relevance
Furan derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2][3][9] While the specific biological targets and signaling pathways of this compound are not well-documented, its structural motifs suggest potential for various pharmacological effects.
Potential Pharmacological Activities
Conclusion
This technical guide summarizes the current knowledge on the solubility of this compound. The lack of published quantitative data underscores the importance of experimental determination for which a detailed protocol has been provided. The structural features of the molecule and the known biological activities of related furan derivatives suggest its potential as a lead compound in drug discovery, warranting further investigation into its physicochemical and pharmacological properties.
References
- 1. Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea [scirp.org]
- 2. ijabbr.com [ijabbr.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
The Ascendant Role of Chlorinated Furfural Compounds in Therapeutic Innovation: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the burgeoning field of chlorinated furfural compounds, with a particular focus on 5-chloromethylfurfural (CMF) and its derivatives. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the synthesis, biological activities, and potential therapeutic applications of these versatile molecules. The information presented herein is curated from recent scientific literature to facilitate further research and development in this promising area of medicinal chemistry.
Introduction: The Emergence of Chlorinated Furfurals
Furfural and its derivatives, sourced from renewable biomass, are recognized as key platform molecules in the chemical industry.[1] The introduction of a chlorine atom into the furfural scaffold, particularly forming 5-chloromethylfurfural (CMF), enhances the compound's reactivity and synthetic versatility, making it a valuable precursor for a wide array of chemical transformations.[2][3] This heightened reactivity, owing to the chlorine being an excellent leaving group, opens up new avenues for the synthesis of novel compounds with significant pharmacological potential.[2][3] Furan derivatives, in general, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscoring the therapeutic promise of their chlorinated counterparts.[4][5]
Synthesis of Bioactive Chlorinated Furfural Derivatives
The synthesis of chlorinated furfural compounds and their subsequent conversion into therapeutically relevant molecules is a cornerstone of their application in drug discovery.
One-Pot Synthesis of 5-Chloromethylfurfural (CMF) from Carbohydrates
A cost-effective and efficient one-pot method for producing CMF from various carbohydrate sources has been developed.[6] This process utilizes a biphasic system of hydrochloric acid-phosphoric acid and chloroform (HCl-H3PO4/CHCl3) under mild conditions.[6]
Experimental Protocol: One-Pot CMF Synthesis [6]
-
Reaction Setup: A mixture of D-fructose (5.0 mmol), a specific volume ratio of 37% HCl and 85% H3PO4 (5.0 mL), and chloroform (5.0 mL) is prepared in a suitable reaction vessel.
-
Reaction Conditions: The biphasic system is stirred continuously at 45°C for 20 hours.
-
Extraction and Isolation: After the reaction, the organic phase containing CMF is separated, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved through column chromatography.
This method has been successfully applied to various monosaccharides, disaccharides, and even raw biomass, achieving satisfactory yields of CMF.[6]
Synthesis of Furan-Based Pyridine Carboxydrazide and N-phenyl triazinone Derivatives
Novel furan-based derivatives, including pyridine carbohydrazide and N-phenyl triazinone scaffolds, have been synthesized and evaluated for their cytotoxic activities.[7]
General Synthetic Workflow:
Figure 1: General synthetic workflow for chlorinated furan derivatives.
Anticancer Applications of Chlorinated Furfural Compounds
A significant body of research points to the potential of furan derivatives as potent anticancer agents.[4][5][8] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest in cancer cells.[7]
Cytotoxic Activity Against Cancer Cell Lines
Numerous studies have quantified the in vitro cytotoxic effects of furan derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds.
| Compound ID | Furan Derivative Scaffold | Cell Line | IC50 (µM) | Reference |
| FD-2 | Furan-based pyridine carbohydrazide | MCF-7 (Breast) | 4.06 | [9] |
| FD-3 | Furan-based N-phenyl triazinone | MCF-7 (Breast) | 2.96 | [9] |
| Compound 1 | Tricarbonyl precursor of furan | HeLa (Cervical) | 0.08 - 8.79 | [8] |
| Compound 24 | Furan derivative | HeLa (Cervical) | 0.08 - 8.79 | [8] |
| Compound 24 | Furan derivative | SW620 (Colorectal) | Moderate to Potent | [8] |
| Compound 3b | 2-arylbenzo[c]furan-chalcone | MCF-7 (Breast) | 0.55 | [10] |
| Compound 3i | 2-arylbenzo[c]furan-chalcone | MCF-7 (Breast) | 0.59 | [10] |
Table 1: In Vitro Cytotoxicity of Representative Furan Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the cytotoxic effects of compounds on cancer cells.[7][9]
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24-48 hours.[7]
-
MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.[7]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).[7]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[11] The IC50 value is then calculated from the dose-response curve.
Signaling Pathways Targeted in Cancer
Furan derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.
Figure 2: Proposed mechanism of action for anticancer furan derivatives.[8]
Studies have indicated that certain furan derivatives promote the activity of PTEN, a tumor suppressor protein.[8] This, in turn, leads to the suppression of the PI3K/Akt and Wnt/β-catenin signaling pathways, which are frequently hyperactivated in cancer, thereby inhibiting cell proliferation and survival.[8]
Antimicrobial Applications of Chlorinated Furfural Compounds
Furan derivatives have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[12]
In Vitro Antimicrobial Activity
The antimicrobial efficacy of furan compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Compound | Microorganism | MIC (µM) | MBC (µM) | Reference |
| Furfuryl alcohol | Bacillus subtilis | 0.115 | 0.115 | [13] |
| Furfural | Bacillus subtilis | 0.027 | 0.027 | [13] |
| Furoic acid | Bacillus subtilis | 0.015 | 0.015 | [13] |
| Furfuryl alcohol | Salmonella sp. | 0.115 | 0.231 | [13] |
| Furfural | Salmonella sp. | 0.029 | 0.121 | [13] |
| Furoic acid | Salmonella sp. | 0.009 | 0.030 | [13] |
| Compound 8k | Escherichia coli | 12.5 (µg/mL) | - | |
| Compound 8a | Pseudomonas aeruginosa | 50 (µg/mL) | - | |
| Compound 8a | Staphylococcus aureus | 62.5 (µg/mL) | - |
Table 2: In Vitro Antimicrobial Activity of Representative Furan Derivatives.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[14][15]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[14]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[16]
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[15]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[16]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[16]
Figure 3: Experimental workflow for the broth microdilution method.
Future Perspectives and Conclusion
Chlorinated furfural compounds, particularly CMF, represent a highly promising and versatile platform for the development of novel therapeutic agents. Their ready accessibility from renewable resources, coupled with their synthetic tractability, positions them as attractive starting materials for medicinal chemistry campaigns. The demonstrated anticancer and antimicrobial activities of furan derivatives warrant further investigation into the structure-activity relationships of their chlorinated analogs. Future research should focus on the synthesis and biological evaluation of a broader library of chlorinated furfural derivatives to identify lead compounds with enhanced potency and selectivity. Furthermore, detailed mechanistic studies are crucial to fully elucidate the molecular targets and signaling pathways modulated by these compounds, which will guide the rational design of next-generation therapeutics. The continued exploration of chlorinated furfurals holds significant promise for addressing unmet medical needs in oncology and infectious diseases.
References
- 1. Furan and benzofuran derivatives as privileged scaffolds as anticancer agents: SAR and docking studies (2010 to till da… [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient One-Pot Synthesis of 5-Chloromethylfurfural (CMF) from Carbohydrates in Mild Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(3-Chloro-4-methoxyphenyl)furfural from Biomass
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfural, a versatile platform chemical derived from lignocellulosic biomass, serves as a renewable starting material for the synthesis of a wide array of value-added chemicals. This document provides detailed application notes and experimental protocols for the synthesis of 5-(3-Chloro-4-methoxyphenyl)furfural, a substituted aryl furfural with potential applications in medicinal chemistry and materials science. The synthetic route involves a two-step process commencing with the bromination of biomass-derived furfural to yield 5-bromofurfural, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 3-chloro-4-methoxyphenylboronic acid. This methodology highlights a sustainable pathway to complex organic molecules from renewable feedstocks.
Overall Synthesis Workflow
The synthesis of this compound from biomass involves two key stages: the conversion of biomass to furfural (a well-established industrial process and therefore not detailed here) and the subsequent chemical transformations.
Caption: Overall workflow for the synthesis of this compound from biomass.
Experimental Protocols
Part 1: Synthesis of 5-Bromofurfural from Furfural
This protocol details the selective bromination of furfural at the 5-position using 1-butyl-3-methylimidazolium tribromide as a brominating agent under solvent-free conditions.[1][2]
Materials:
-
Furfural (freshly distilled)
-
1-Butyl-3-methylimidazolium tribromide ([bmim]Br₃)
-
Petroleum ether
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Three-necked round bottom flask (50 mL)
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 50 mL three-necked round bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-butyl-3-methylimidazolium tribromide (20 mmol).
-
Under a nitrogen atmosphere, add freshly distilled furfural (20 mmol) dropwise to the flask over a period of 30 minutes with continuous stirring.
-
Heat the reaction mixture to 40 °C and continue stirring for 2.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with petroleum ether (3 x 30 mL).
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a 10% ethyl acetate-ether solution to yield 5-bromofurfural as yellowish crystals.
Data Presentation: Synthesis of 5-Bromofurfural
| Parameter | Value | Reference |
| Furfural | 20 mmol | [1][2] |
| [bmim]Br₃ | 20 mmol | [1][2] |
| Reaction Temperature | 40 °C | [1][2] |
| Reaction Time | 2.5 hours | [1][2] |
| Yield | ~88% | [1][2] |
Part 2: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromofurfural with 3-chloro-4-methoxyphenylboronic acid.
Materials:
-
5-Bromofurfural
-
3-Chloro-4-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk flask or reaction vial
-
Magnetic stirrer
-
Heating plate or oil bath
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a Schlenk flask or reaction vial, combine 5-bromofurfural (1.0 equiv.), 3-chloro-4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).
-
Seal the flask, and then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a concentration of approximately 0.1 M with respect to 5-bromofurfural.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Cross-Coupling
| Reactant/Reagent | Stoichiometry (equiv.) |
| 5-Bromofurfural | 1.0 |
| 3-Chloro-4-methoxyphenylboronic acid | 1.2 |
| Palladium(II) acetate | 0.02 |
| Triphenylphosphine | 0.08 |
| Potassium carbonate | 2.0 |
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
References
protocol for the purification of 5-(3-Chloro-4-methoxyphenyl)furfural
An Application Note on the Purification of 5-(3-Chloro-4-methoxyphenyl)furfural
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed , a key intermediate in the synthesis of various biologically active compounds. The primary synthesis route for this class of compounds is the Suzuki-Miyaura cross-coupling reaction, which offers high yields and good functional group tolerance.[1][2] The purification protocol outlined below is designed to isolate the target compound from the crude reaction mixture with high purity.
Core Synthetic Methodology: Suzuki-Miyaura Coupling
The synthesis of this compound is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 5-halofurfural derivative with an appropriately substituted arylboronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol: Purification
This protocol details the purification of this compound from a crude reaction mixture obtained from a Suzuki-Miyaura coupling reaction.
1. Quenching and Extraction:
-
Upon completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), cool the reaction mixture to room temperature.[1]
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
2. Purification by Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or petroleum ether) and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal eluent composition should be determined by TLC analysis.
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
3. Purification by Recrystallization:
-
For further purification, dissolve the product obtained from column chromatography in a minimal amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexane.[3]
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
For complete crystallization, the solution can be cooled further in an ice bath or stored at low temperature (-20 °C to 4 °C).[4]
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to obtain the final purified this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis and purification of this compound.
| Parameter | Value | Method of Analysis |
| Crude Yield | 85-95% | Gravimetric |
| Purity after Column Chromatography | >95% | HPLC, NMR |
| Final Yield after Recrystallization | 70-85% | Gravimetric |
| Final Purity | >99% | HPLC, NMR |
| Molecular Formula | C12H9ClO3 | Mass Spectrometry |
| Molecular Weight | 236.65 g/mol | Mass Spectrometry |
| CAS Number | 124014-00-2 | - |
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for Diels-Alder Reactions Using 5-(3-Chloro-4-methoxyphenyl)furfural
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings, providing a versatile pathway to complex molecules from simple starting materials. Furan derivatives, readily available from renewable resources, are attractive dienes in these [4+2] cycloaddition reactions. However, furans bearing electron-withdrawing groups, such as the aldehyde functionality in furfural and its derivatives, exhibit diminished reactivity, posing a challenge for their application in this context.[1][2]
Reaction Principle and Strategy
The primary challenge in the Diels-Alder reaction of furfural derivatives is the electron-withdrawing nature of the aldehyde group, which deactivates the furan ring (the diene). To overcome this, two main strategies are often employed:
-
Aqueous Reaction Conditions: Performing the reaction in water can enhance the reaction rate and shift the equilibrium towards the product.[1] This is attributed to the hydrophobic effect and the hydration of the aldehyde group in the Diels-Alder adduct to a geminal diol, which stabilizes the product and drives the reaction forward.[1]
-
Acetal Protection: The aldehyde can be protected as an acetal, which is a less electron-withdrawing group.[5] This increases the electron density of the furan ring, thereby enhancing its reactivity as a diene. The aldehyde can be deprotected after the cycloaddition.
This protocol will focus on the aqueous reaction strategy due to its operational simplicity and environmental benefits. N-Methylmaleimide is selected as a representative dienophile due to its high reactivity in reactions with furan derivatives.[6]
Experimental Protocols
Hypothetical Aqueous Diels-Alder Reaction of 5-(3-Chloro-4-methoxyphenyl)furfural with N-Methylmaleimide
This protocol describes a hypothetical procedure for the synthesis of the Diels-Alder adduct of this compound and N-methylmaleimide in an aqueous medium.
Materials:
-
This compound (MW: 236.65 g/mol )
-
N-Methylmaleimide (MW: 111.10 g/mol )
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
NMR tubes, deuterated solvent (e.g., DMSO-d₆)
-
High-resolution mass spectrometer (HRMS)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 236.7 mg) and N-methylmaleimide (1.2 mmol, 133.3 mg) in 10 mL of deionized water.
-
Reaction Conditions: Attach a condenser to the flask and heat the mixture to 60°C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 12 hours) and analyzing them by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Work-up: After 48 hours (or once the reaction has reached completion), cool the reaction mixture to room temperature.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure Diels-Alder adduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed Diels-Alder reaction. Note: This data is illustrative and based on typical results for similar reactions.[1]
| Parameter | Value |
| Reactants | |
| Diene | This compound (1.0 mmol) |
| Dienophile | N-Methylmaleimide (1.2 mmol) |
| Reaction Conditions | |
| Solvent | Deionized Water (10 mL) |
| Temperature | 60°C |
| Reaction Time | 48 hours |
| Results | |
| Product Yield (exo-adduct) | 65% (hypothetical) |
| Diastereomeric Ratio | exo:endo > 5:1 (hypothetical, favoring the thermodynamically more stable exo isomer) |
| Analytical Data (Hypothetical) | |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.8-7.2 (m, 3H, Ar-H), 6.6 (d, 1H), 6.4 (d, 1H), 5.3 (s, 1H), 5.1 (s, 1H), 3.9 (s, 3H, OCH₃), 3.5 (s, 1H, hydrated CH(OH)₂), 2.8 (s, 3H, NCH₃), 2.7-2.5 (m, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 176.0, 175.5, 155.0, 150.0, 130.0, 128.0, 125.0, 122.0, 115.0, 112.0, 95.0, 92.0, 85.0 (hydrated C(OH)₂), 56.0 (OCH₃), 52.0, 51.0, 25.0 (NCH₃) |
| HRMS (ESI) | m/z: [M+H]⁺ calcd for C₁₇H₁₆ClNO₅: 348.0633; found: 348.0635 (hypothetical) |
Visualizations
Caption: Experimental workflow for the aqueous Diels-Alder reaction.
Caption: Electronic effects influencing the Diels-Alder reaction.
References
Application of 5-(3-Chloro-4-methoxyphenyl)furfural in Polymer Synthesis: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This document outlines the prospective applications and detailed experimental protocols for the synthesis of novel polymers derived from 5-(3-Chloro-4-methoxyphenyl)furfural. While direct experimental data for the polymerization of this specific monomer is not yet available in peer-reviewed literature, its chemical structure, featuring a reactive aldehyde group and a furan ring substituted with a functionalized phenyl group, suggests significant potential for creating advanced polymers. By drawing analogies with well-established furan-based polymer chemistry, this application note explores potential synthesis routes, predicts polymer properties, and proposes applications in fields such as specialty plastics, coatings, and materials for biomedical applications. The protocols provided are based on established methods for similar furanic monomers and are intended to serve as a foundational guide for researchers.
Introduction
Furan-based polymers are a class of materials derived from renewable resources that are gaining increasing attention as sustainable alternatives to petroleum-based plastics.[1] Monomers such as furfural and 5-hydroxymethylfurfural (HMF) are versatile building blocks for a variety of polymers, including polyesters, polyamides, and furan resins.[2] The monomer this compound possesses a unique combination of functional groups:
-
A furfural core: The furan ring can impart rigidity and thermal stability to the polymer backbone.
-
An aldehyde group: This is a versatile functional group for various polymerization reactions, including condensation and addition reactions.
-
A 3-chloro-4-methoxyphenyl substituent: This aromatic side group is expected to significantly influence the polymer's properties. The chloro group can enhance flame retardancy and modify electronic properties, while the methoxy group may affect solubility, thermal behavior, and intermolecular interactions.[3][4]
This combination of features suggests that polymers derived from this compound could exhibit enhanced thermal stability, specific solubility characteristics, and potentially useful optical or electronic properties, making them attractive for a range of advanced applications.
Potential Polymerization Pathways
Based on the known reactivity of furfural and its derivatives, several polymerization strategies can be envisioned for this compound.
Furan Resin Formation via Acid-Catalyzed Polycondensation
Furfural and its derivatives can undergo acid-catalyzed polymerization to form furan resins. This process involves the opening of the furan ring and subsequent condensation reactions. The resulting polymers are typically cross-linked thermosets with high thermal and chemical resistance.
Diagram of Furan Resin Formation
Caption: Acid-catalyzed polymerization of this compound.
Synthesis of Polyesters and Polyamides
The aldehyde group of this compound can be oxidized to a carboxylic acid. This resulting dicarboxylic acid monomer, 2,5-(3-Chloro-4-methoxyphenyl)furandicarboxylic acid, can then be used in conventional polycondensation reactions with diols or diamines to produce polyesters and polyamides, respectively. These polymers are expected to be semi-crystalline thermoplastics with high-performance characteristics.
Diagram of Polyester Synthesis Workflow
Caption: Workflow for the synthesis of polyesters.
Predicted Polymer Properties and Applications
The properties of polymers derived from this compound are anticipated to be influenced by its unique chemical structure.
| Property | Predicted Characteristics | Potential Applications |
| Thermal Stability | The rigid furan and phenyl rings are expected to impart a high glass transition temperature (Tg) and good thermal stability. The presence of methoxy groups has been shown to influence the thermal decomposition mechanism and can increase char yield.[3] The glass transition temperature of a cured furan resin was estimated to be 246 °C.[5] | High-performance composites, heat-resistant coatings, and materials for electronic components. |
| Mechanical Properties | Furan-based polymers are known for their good mechanical strength.[6] The aromatic side chain would likely enhance rigidity and tensile strength. | Engineering plastics, structural components, and durable goods. |
| Solubility | The methoxy group may enhance solubility in certain organic solvents, which could be advantageous for processing.[7] | Solution-cast films and membranes, and applications requiring solvent-based processing. |
| Flame Retardancy | The presence of a chlorine atom in the monomer unit is expected to confer some degree of flame retardancy to the resulting polymer. | Fire-resistant materials for construction and transportation industries. |
| Biocompatibility | While the biocompatibility would need to be experimentally determined, some furan-based polymers are being explored for biomedical applications. The specific substituents would require thorough toxicological assessment for drug development applications. | Scaffolds for tissue engineering, drug delivery matrices, and coatings for medical devices, pending biocompatibility studies. The use of functional polymers in biomedical science is a rapidly growing field.[8][9] |
Experimental Protocols (Prospective)
The following protocols are hypothetical and based on established procedures for analogous furan-based monomers. Researchers should exercise standard laboratory safety precautions.
Protocol 1: Synthesis of Furan Resin from this compound
Objective: To synthesize a cross-linked furan resin via acid-catalyzed polymerization.
Materials:
-
This compound
-
Sulfuric acid (concentrated) or Hydrochloric acid[10]
-
Ethanol
-
Sodium hydroxide solution (1 M)
-
Deionized water
Procedure:
-
Dissolve a known amount of this compound in ethanol in a reaction flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for a specified period (e.g., 2-4 hours). The solution will darken as polymerization proceeds.
-
Cool the reaction mixture to room temperature. A solid precipitate of the polymer should form.
-
Filter the polymer and wash it sequentially with deionized water, 1 M sodium hydroxide solution (to neutralize the acid catalyst), and again with deionized water until the washings are neutral.
-
Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60-80 °C) to a constant weight.
Characterization:
-
FTIR Spectroscopy: To confirm the polymerization and identify characteristic functional groups.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and degradation temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Protocol 2: Two-Step Synthesis of Polyester from this compound
Objective: To synthesize a polyester via oxidation of the monomer followed by polycondensation.
Step A: Oxidation to 2,5-(3-Chloro-4-methoxyphenyl)furandicarboxylic acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Disperse this compound in an aqueous solution of NaOH.
-
Slowly add a solution of KMnO₄ to the mixture while maintaining the temperature below a certain point (e.g., 40 °C) with an ice bath.
-
Stir the reaction mixture until the purple color of the permanganate disappears.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with HCl to precipitate the dicarboxylic acid.
-
Filter the white precipitate, wash with cold deionized water, and dry under vacuum.
Step B: Polycondensation with Ethylene Glycol
Materials:
-
2,5-(3-Chloro-4-methoxyphenyl)furandicarboxylic acid
-
Ethylene glycol
-
Antimony(III) oxide or other suitable polycondensation catalyst
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Charge the dicarboxylic acid, an excess of ethylene glycol, and the catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Heat the mixture under a slow stream of nitrogen to a temperature sufficient to initiate esterification (e.g., 180-220 °C), and distill off the water formed.
-
After the initial esterification, gradually increase the temperature and apply a vacuum to remove excess ethylene glycol and drive the polymerization to completion.
-
Continue the reaction until the desired melt viscosity is achieved.
-
Cool the polymer to room temperature and isolate it.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the monomer and the resulting polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
DSC and TGA: To analyze the thermal properties of the polyester.
-
Tensile Testing: To evaluate the mechanical properties of the polymer.[10]
| Parameter | Typical Values for Furan-Based Polyesters |
| Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temperature (Tg) | 80 - 150 °C |
| Melting Temperature (Tm) | 180 - 280 °C |
| Tensile Strength | 50 - 90 MPa |
| Elongation at Break | 2 - 10% |
Note: These values are illustrative and based on existing literature for similar furan-based polyesters. Actual values for polymers derived from this compound will require experimental determination.
Conclusion
This compound is a promising, yet unexplored, monomer for the synthesis of novel furan-based polymers. The presence of the chloro and methoxy functionalized phenyl ring is expected to impart unique and desirable properties, including enhanced thermal stability and potential flame retardancy. The prospective polymerization pathways and protocols outlined in this document provide a solid foundation for future research and development in this area. Experimental validation of these hypotheses could lead to the creation of new high-performance materials with a wide range of applications, from specialty plastics to advanced materials for the pharmaceutical and biomedical industries.
References
- 1. New families of 5-hydroxymethylfurfural derived biopolymers via acyclic diene metathesis polymerization [iris.unive.it]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lignin-Inspired Polymers with High Glass Transition Temperature and Solvent Resistance from 4-Hydroxybenzonitrile, Vanillonitrile, and Syringonitrile Methacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
Application Notes and Protocols for the Quantification of 5-(3-Chloro-4-methoxyphenyl)furfural
Introduction
5-(3-Chloro-4-methoxyphenyl)furfural is a chemical compound that belongs to the furan derivatives and contains a substituted phenyl group.[1] Its structure suggests potential applications in medicinal chemistry and materials science, making its accurate quantification crucial for research, development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The methodologies presented are based on established analytical techniques for structurally related furfural compounds.[2][3][4][5]
Application Note 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and widely accessible approach for the quantification of this compound in various matrices. The extended conjugation and chromophores within the molecule allow for sensitive detection using a UV detector.
Principle: The compound is separated from matrix components on a reversed-phase HPLC column and quantified by its absorbance of UV light at a specific wavelength. The principle is similar to methods used for other furan derivatives like 5-hydroxymethylfurfural (5-HMF), which is often detected around 284 nm.[3][6]
Typical Performance Characteristics (based on related furfural analysis):
-
Linearity: Excellent linearity is expected, with determination coefficients (r²) typically >0.999.[3]
-
Sensitivity: Limits of detection (LOD) and quantification (LOQ) are anticipated to be in the low µg/L to ng/mL range.[3][7]
-
Precision: Relative standard deviations (RSD) for repeatability and intermediate precision are generally below 5%.[3]
-
Recovery: Expected recovery rates are typically between 88% and 110%.[3][7]
Application Note 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices such as biological fluids or complex formulations, LC-MS/MS is the preferred method.
Principle: Following chromatographic separation, the molecule is ionized, and specific precursor-to-product ion transitions are monitored for unambiguous identification and quantification. This technique offers superior sensitivity and specificity over HPLC-UV.[4][5][7]
Proposed Mass Transitions:
-
Molecular Formula: C₁₂H₉ClO₃[8]
-
Molecular Weight: 236.65 g/mol [8]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Precursor Ion (Q1): [M+H]⁺ = m/z 237.0
-
Product Ions (Q3): Plausible fragments would result from the loss of CO (m/z 209.0) or cleavage at the furan-phenyl bond. Specific transitions would need to be determined experimentally by infusing a standard solution of the analyte.
Typical Performance Characteristics (based on related compound analysis):
-
Linearity: Wide linear range, often spanning 3 orders of magnitude.[4][5]
-
Sensitivity: High sensitivity with LOQs in the sub-ng/mL range.[7]
-
Precision and Accuracy: Typically within 15% for both precision and accuracy.[4][5]
Application Note 3: Quantification by UV-Vis Spectrophotometry
This method is suitable for rapid screening and quantification in simple, known matrices where interfering substances are minimal.
Principle: The concentration of the analyte is determined by measuring the absorbance of a solution at a specific wavelength and applying the Beer-Lambert Law. The maximum absorption wavelength (λmax) for furfural derivatives is typically in the UV range.[2][9] For this compound, the λmax is expected to be around 280-300 nm, which should be determined experimentally by scanning a standard solution.
Typical Performance Characteristics:
-
Simplicity and Speed: This method is fast and uses common laboratory equipment.[2]
-
Limitations: It is less specific and sensitive compared to chromatographic methods and is susceptible to interference from other UV-absorbing compounds in the sample matrix.[2][9]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the analytical methods described, based on data from the analysis of structurally similar furfural compounds.
| Parameter | HPLC-UV (DAD) | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999[3] | > 0.999[7] | > 0.99[2] |
| Limit of Detection (LOD) | 10-20 µg/L[3] | < 0.1 ng/mL[7] | ~0.1 mg/L |
| Limit of Quantification (LOQ) | 30-70 µg/L[3] | 0.3 ng/mL[7] | ~0.5 mg/L |
| Precision (RSD) | < 6%[3] | < 10%[7] | < 10% |
| Recovery | 89-92%[3] | 88-110%[7] | 90-110% |
| Selectivity | Good | Excellent | Low to Moderate |
| Throughput | Moderate | High (with UPLC)[4][5] | High |
Experimental Protocols
Protocol 1: HPLC-UV Method
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (e.g., starting with 40:60 v/v Acetonitrile:Water).[3] Addition of 0.1% formic acid can improve peak shape.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: Monitor at the experimentally determined λmax (scan from 200-400 nm, likely around 285-300 nm).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Perform serial dilutions to prepare calibration standards ranging from approximately 0.1 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
If the matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Quantify the analyte in the samples using the calibration curve.
-
Protocol 2: LC-MS/MS Method
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 or a pentafluorophenyl (PFP) column for alternative selectivity (e.g., 2.1 x 100 mm, 1.8 µm).[4][5][7]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.[7]
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization: ESI, Positive Mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor and product ions by infusing a standard solution. A starting point could be:
-
Quantifier: 237.0 → 209.0
-
Qualifier: 237.0 → [another stable fragment]
-
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but standards can be prepared at much lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).
-
Analysis:
-
Generate a calibration curve using the prepared standards.
-
Analyze samples and quantify using the peak area ratios (analyte/internal standard if used).
-
Protocol 3: UV-Vis Spectrophotometry Method
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure:
-
Determine the λmax of this compound by scanning a standard solution (e.g., 10 µg/mL in methanol or ethanol) from 200 to 400 nm.
-
Prepare a series of calibration standards in the same solvent.
-
Measure the absorbance of the blank (solvent) and the calibration standards at the determined λmax.
-
Construct a calibration curve of Absorbance vs. Concentration.
-
Prepare the sample by dissolving it in the solvent and diluting it to fall within the linear range of the calibration curve.
-
Measure the absorbance of the sample and determine its concentration from the calibration curve.
-
Visualizations
Caption: Workflow for quantification using HPLC-UV.
Caption: Workflow for quantification using LC-MS/MS.
Caption: Decision tree for analytical method selection.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and sensitive liquid chromatography-tandem mass spectrometric method for the quantitative determination of potentially harmful substance 5,5'-oxydimethylenebis (2-furfural) in traditional Chinese medicine injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C12H9ClO3 | CID 691086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Catalytic Conversion of 5-(3-Chloro-4-methoxyphenyl)furfural
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the catalytic conversion of 5-(3-Chloro-4-methoxyphenyl)furfural, a substituted furanic aldehyde, into valuable chemical intermediates. The methodologies are based on established catalytic transformations of similar furfural derivatives, including hydrogenation, oxidation, and reductive amination.
Catalytic Hydrogenation to 5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methanol
This protocol details the selective hydrogenation of the aldehyde group of this compound to the corresponding alcohol, a key intermediate for various synthetic applications. The reaction can be performed in both batch and continuous flow systems.[1][2]
Experimental Protocols
a) Batch Reactor Protocol
A high-pressure batch reactor is suitable for small to medium-scale synthesis.
-
Catalyst Preparation: A copper-iron-aluminum mixed oxide catalyst (e.g., Cu₂₀Fe₆₆Al₁₄) can be prepared by the fusion of metal salts, followed by calcination and reduction.[3]
-
Reaction Setup:
-
Add this compound (1.0 mmol) and a suitable solvent (e.g., isopropanol, 20 mL) to a high-pressure autoclave.[3]
-
Add the pre-reduced catalyst (e.g., 5 mol% of Cu).
-
Seal the reactor and purge with nitrogen gas several times to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5.0-6.0 MPa).[3]
-
Heat the reaction mixture to the target temperature (e.g., 100-160°C) with constant stirring.[3]
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or TLC.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
-
b) Continuous Flow Reactor Protocol
A continuous flow setup offers advantages in terms of safety, scalability, and process control.[1][2]
-
Catalyst Packing: Pack a fixed-bed reactor with the chosen catalyst (e.g., supported noble metal catalyst like Pd/C or a non-noble metal catalyst).[1]
-
Reaction Setup:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., heptane or isopropanol).[4]
-
Pump the substrate solution and hydrogen gas through the heated catalyst bed at controlled flow rates.
-
Maintain the desired reaction temperature and pressure.
-
-
Product Collection and Analysis:
-
Collect the reactor effluent.
-
Analyze the product stream using online or offline GC-FID for conversion and selectivity determination.[4]
-
Data Presentation
| Parameter | Batch Reactor Conditions | Continuous Flow Conditions |
| Catalyst | Cu₂₀Fe₆₆Al₁₄[3] | Supported Ru or Pd catalyst[1][4] |
| Temperature | 100 - 160 °C[3] | 50 - 90 °C[4] |
| Pressure | 5.0 - 6.0 MPa H₂[3] | 2.0 - 5.0 MPa H₂[4] |
| Solvent | Isopropanol[3] | Heptane[4] |
| Substrate Conc. | ~0.05 M | 0.04 M[4] |
| Reaction Time | 2 - 4 hours | Residence time dependent |
Experimental Workflow
Caption: Batch vs. Continuous Flow Hydrogenation Workflow.
Catalytic Oxidation to 5-(3-Chloro-4-methoxyphenyl)-2,5-diformylfuran
This protocol describes the selective oxidation of the methyl group of the furan ring to an aldehyde, yielding a diformyl derivative. This transformation is analogous to the oxidation of 5-chloromethylfurfural (CMF) to 2,5-diformylfuran (DFF).[5][6]
Experimental Protocols
a) Microwave-Assisted Batch Protocol
Microwave irradiation can significantly accelerate the reaction rate.
-
Reaction Setup:
-
In a microwave vial, combine this compound (0.35 mmol), a copper catalyst (e.g., Cu(OTf)₂, 0.5 mol%), and an oxidant (e.g., pyridine N-oxide, 4 equivalents) in a suitable solvent like acetonitrile (0.5 M).[5][6]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate at a constant temperature (e.g., 160°C) for a short duration (e.g., 5 minutes).[5][6]
-
-
Work-up and Analysis:
-
After cooling, dilute the reaction mixture with an appropriate solvent.
-
Analyze the crude mixture by ¹H-NMR using an internal standard to determine the yield.[5]
-
Purify the product using column chromatography.
-
b) Flow Chemistry Protocol
A continuous flow system with a heterogeneous catalyst allows for catalyst reuse.[5][6]
-
Catalyst Preparation: Prepare a supported copper catalyst (e.g., copper immobilized on silica).
-
Reaction Setup:
-
Pack a flow reactor with the heterogeneous copper catalyst.
-
Prepare a solution of the substrate and oxidant in a suitable solvent.
-
Pump the solution through the heated catalyst bed (e.g., 160°C) at a defined flow rate to achieve a specific residence time (e.g., 2.7 minutes).[6]
-
-
Product Management:
-
Collect the product stream.
-
The product can be purified after solvent evaporation. The catalyst can be washed and reused.
-
Data Presentation
| Parameter | Microwave Batch Conditions | Flow Chemistry Conditions |
| Catalyst | Cu(OTf)₂[5] | Copper immobilized on silica[6] |
| Oxidant | Pyridine N-oxide[5] | Pyridine N-oxide[6] |
| Temperature | 160 °C[5] | 160 °C[6] |
| Solvent | Acetonitrile[5] | Acetonitrile |
| Reaction Time | 5 minutes[5] | 2.7 minutes residence time[6] |
Logical Relationship of Oxidation
Caption: Key Components in the Catalytic Oxidation.
Reductive Amination to (5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methanamine
This protocol outlines the conversion of the aldehyde to a primary amine via reductive amination, a crucial transformation in the synthesis of many pharmaceuticals.
Experimental Protocols
a) One-Pot Batch Protocol
This method uses aqueous ammonia and molecular hydrogen in a one-pot synthesis.[7]
-
Catalyst: A supported noble metal catalyst such as Rh/Al₂O₃ is effective.[7]
-
Reaction Setup:
-
Work-up:
-
After the reaction, cool the reactor and vent the gases.
-
Filter the catalyst.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers and remove the solvent to obtain the product.
-
b) Two-Step, One-Pot Flow Protocol
This approach involves the initial formation of an imine followed by its hydrogenation in a flow reactor.[8]
-
Step 1: Imine Formation
-
In a flask, dissolve this compound and a primary amine (e.g., aniline or methylamine) in a solvent like methanol and stir at room temperature.[8]
-
-
Step 2: Imine Hydrogenation
-
The resulting imine solution is then pumped through a heated flow reactor packed with a hydrogenation catalyst (e.g., CuAlOx).[8]
-
Hydrogen is introduced into the flow system.
-
The product is collected at the reactor outlet.
-
Data Presentation
| Parameter | One-Pot Batch Conditions | Two-Step Flow Conditions |
| Catalyst | Rh/Al₂O₃[7] | CuAlOx[8] |
| Amine Source | Aqueous Ammonia[7] | Primary Amine (e.g., Aniline)[8] |
| Reducing Agent | Molecular Hydrogen | Molecular Hydrogen |
| Temperature | 80 °C[7] | 80 °C (for hydrogenation step)[8] |
| Solvent | Water | Methanol[8] |
Signaling Pathway for Reductive Amination
Caption: Reductive Amination Reaction Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor [mdpi.com]
Application Notes and Protocols: Derivatization of 5-(3-Chloro-4-methoxyphenyl)furfural for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfural and its derivatives are pivotal scaffolds in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial and anticancer properties.[1] The core furan ring acts as a versatile pharmacophore, and its substitution allows for the fine-tuning of steric and electronic properties to enhance interactions with biological targets.[2] The starting compound, 5-(3-Chloro-4-methoxyphenyl)furfural, possesses a unique substitution pattern with a halogenated and methoxylated phenyl ring, offering a promising foundation for developing novel therapeutic agents.
The aldehyde functional group on the furan ring is a key site for derivatization, enabling the synthesis of larger, more complex molecules such as Schiff bases and chalcones. These modifications are known to significantly enhance bioactivity.[3][4] Schiff bases, formed by condensing the furfural with primary amines, have demonstrated potent antimicrobial and anticancer effects.[5] Chalcones, synthesized via a Claisen-Schmidt condensation with acetophenones, are well-established precursors to flavonoids and exhibit robust activity against various cancer cell lines, often by inhibiting critical cellular processes like tubulin polymerization.[6][7]
This document provides detailed protocols for the synthesis of Schiff base and chalcone derivatives of this compound and the subsequent evaluation of their biological activities.
Synthetic Derivatization Protocols
The primary routes for derivatizing this compound involve the reaction of its aldehyde group. Below are generalized yet detailed protocols for synthesizing two major classes of derivatives: Schiff bases and chalcones.
General Experimental Workflow
The overall process involves the synthesis of derivatives, purification, structural confirmation, and subsequent biological screening to identify lead compounds.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the condensation reaction between this compound and a primary amine to form an imine (Schiff base).[8][9]
Materials and Reagents:
-
This compound
-
Substituted primary amine (e.g., aniline, 4-chloroaniline, etc.)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.
-
Amine Addition: To this solution, add an equimolar amount (10 mmol) of the selected primary amine.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring for 4-6 hours.[10]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product will often precipitate. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials. Further purify the product by recrystallization from a suitable solvent like ethanol or methanol to obtain the final Schiff base derivative.
-
Characterization: Confirm the structure of the purified product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the imine is confirmed by the disappearance of the aldehyde proton signal in the ¹H NMR spectrum and the appearance of a characteristic C=N stretch in the IR spectrum.
Protocol 2: Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
This protocol details the base-catalyzed condensation of this compound with a substituted acetophenone to yield a chalcone derivative.[11][12]
Materials and Reagents:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-chloroacetophenone)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and the substituted acetophenone (10 mmol) in 50 mL of 95% ethanol. Stir the mixture at room temperature until all solids dissolve.
-
Catalyst Addition: In a separate beaker, prepare a 40% aqueous solution of KOH. Cool the flask containing the reactant mixture in an ice bath. Add the KOH solution dropwise to the stirred mixture over 20-30 minutes, maintaining the temperature below 10°C.[13]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The formation of a solid precipitate typically indicates product formation.
-
Monitoring: Monitor the reaction using TLC until the starting materials are consumed.
-
Isolation: Pour the reaction mixture into 200 mL of ice-cold water and stir for 30 minutes. If the solution is basic, neutralize it with a dilute HCl solution to precipitate the product.
-
Purification: Collect the crude chalcone by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral. Dry the product and then recrystallize it from ethanol to yield the purified chalcone.
-
Characterization: Analyze the final product by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Bioactivity Evaluation Protocols
Protocol 3: Antimicrobial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standard for evaluating antimicrobial potency.[14][15]
Materials and Reagents:
-
Synthesized furan derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microplates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of each test compound in DMSO (e.g., at 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate growth medium to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.[15]
Protocol 4: Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.[16][17]
Materials and Reagents:
-
Synthesized furan derivatives
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.
Quantitative Data Summary
The following tables summarize representative bioactivity data for furan derivatives structurally related to those synthesized from this compound.
Table 1: Representative Anticancer Activity of Furan Derivatives
| Compound Class | Derivative Structure/Substitution | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Furan-Chalcone | 2'-hydroxy-4',6'-dimethoxychalcone | Canine Leukemia | 9.18 | [18] |
| Furan-Chalcone | Brominated chalcone derivative | Gastric Cancer | 3.57 | [18] |
| Furan-Carbohydrazide | Furan-carbohydrazide derivative | A549 (Lung) | 4.06 | [16][19] |
| Bis-furanone | Benzidine core, 5-substituted | C6 Glioma | 12.1 | [17] |
| Furan-Isoxazoline | 5-(4-chlorophenyl)furan core | Leukemia SR | 0.05 |[6] |
Table 2: Representative Antimicrobial Activity of Furan Derivatives
| Compound Class | Derivative Structure/Substitution | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Furanone Derivative | l-Borneol-furanone (F131) | S. aureus | 8 - 16 | [14] |
| Furanone Derivative | l-Borneol-furanone (F131) | C. albicans | 32 - 128 | [14] |
| Furan-Carboxamide | N-benzyl-5-(3,4-dichlorophenyl) | C. glabrata | 0.062 - 0.125 | [20] |
| Schiff Base | Furfural-derived imine | S. epidermidis | 7.81 | [4] |
| Schiff Base Complex | Zn(II) complex of furfural-imine | S. aureus | >100 |[5] |
Mechanism of Action: Signaling Pathway
Many furan-based anticancer agents, particularly chalcones, exert their effect by interfering with microtubule dynamics. They bind to the colchicine binding site on β-tubulin, which inhibits tubulin polymerization into microtubules.[21][22][23] This disruption arrests the cell cycle in the G2/M phase, leading to apoptosis.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants [jmchemsci.com]
- 10. Pt(II) complex of Schiff base derived from L-phenylalanine and furfuraldehyde in the presence of 8-hydroxyquinoline: Structural analysis, composition of complex and biological activity [comptes-rendus.academie-sciences.fr]
- 11. benchchem.com [benchchem.com]
- 12. magritek.com [magritek.com]
- 13. benchchem.com [benchchem.com]
- 14. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-Chloro-4-methoxyphenyl)furfural
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(3-Chloro-4-methoxyphenyl)furfural, a key intermediate in various research applications.
Troubleshooting Guide
Low or No Yield
Low or no yield in the Suzuki-Miyaura coupling for the synthesis of this compound is a common issue that can often be resolved by systematically evaluating and optimizing the reaction components and conditions.
Question 1: I am observing a very low yield or no product at all. What are the most likely causes and how can I troubleshoot this?
Answer:
Several factors can contribute to a low or nonexistent yield in this Suzuki-Miyaura coupling. Here is a step-by-step guide to troubleshooting the issue:
-
Catalyst and Ligand Activity: The palladium catalyst and its associated ligand are critical for the reaction's success.
-
Catalyst Deactivation: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents and reagents should be thoroughly degassed prior to use.
-
Ligand Selection: For the coupling of an aryl chloride, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Consider using more electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), which are known to improve the efficiency of coupling with less reactive aryl chlorides.
-
Catalyst and Ligand Quality: Ensure that the catalyst and ligand are from a reliable source and have been stored correctly under an inert atmosphere to prevent degradation.
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in either 5-bromo-2-furfural or (3-chloro-4-methoxyphenyl)boronic acid can inhibit the catalyst or lead to side reactions. Verify the purity of your starting materials by NMR or other analytical techniques.
-
Boronic Acid Stability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures and in the presence of water and certain bases. Consider using the corresponding boronic acid pinacol ester for increased stability.
-
Stoichiometry: A slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.
-
-
Reaction Conditions:
-
Base Selection: The choice of base is crucial. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The strength and solubility of the base can significantly impact the yield. A screening of different bases is recommended.
-
Solvent System: The solvent must be able to dissolve the reactants and the catalyst system. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often employed to facilitate the dissolution of the inorganic base.[1] The ratio of the organic solvent to water can be a critical parameter to optimize.
-
Temperature: While Suzuki couplings are often heated, excessive temperatures can lead to catalyst decomposition and side reactions. The optimal temperature should be determined experimentally, typically in the range of 80-110 °C.
-
Side Product Formation
The presence of significant side products can complicate purification and reduce the yield of the desired this compound.
Question 2: My reaction is producing significant amounts of side products, such as homocoupled boronic acid and debrominated starting material. How can I minimize these?
Answer:
Minimizing side product formation is key to achieving a high yield of the desired product. Here are some strategies to address common side reactions:
-
Homocoupling of Boronic Acid: This side reaction, which forms a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen.
-
Thorough Degassing: Ensure that all solvents and the reaction vessel are rigorously deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.
-
-
Protodeboronation: This involves the cleavage of the carbon-boron bond of the boronic acid, leading to the formation of 1-chloro-2-methoxybenzene.
-
Choice of Base: Strong bases can sometimes promote protodeboronation. Using a milder base, such as potassium fluoride (KF) or cesium fluoride (CsF), may be beneficial.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for this side reaction. If protodeboronation is a major issue, consider using anhydrous conditions with a soluble organic base.
-
Use of Boronic Esters: As mentioned previously, boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation.
-
-
Debromination of 5-bromo-2-furfural: The replacement of the bromine atom with a hydrogen atom can occur under certain conditions.
-
Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can sometimes lead to debromination. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Purification Challenges
Even with a successful reaction, isolating the pure product can be challenging.
Question 3: I am having difficulty purifying the final product. What are some effective purification strategies?
Answer:
Purification of this compound typically involves chromatographic techniques. Here are some tips for effective purification:
-
Workup Procedure:
-
After the reaction is complete, a standard aqueous workup is typically performed. The reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and then brine to remove the inorganic base and other water-soluble impurities.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
-
Column Chromatography:
-
The crude product is most commonly purified by column chromatography on silica gel.
-
A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective for separating the desired product from less polar impurities (like homocoupled products) and more polar impurities.
-
Careful monitoring of the fractions by TLC is essential to ensure proper separation.
-
-
Recrystallization:
-
If the crude product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step to obtain highly pure material.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the synthesis of this compound?
A1: There is no single "best" catalyst as the optimal choice depends on various factors. However, for coupling an aryl chloride, more active catalyst systems are generally required. While traditional catalysts like Pd(PPh₃)₄ can be effective, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, often in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, are typically more efficient for this type of transformation.[2]
Q2: What is the optimal base to use for this reaction?
A2: The choice of base can have a significant impact on the reaction yield.[1] A screening of bases is often necessary. Commonly used and effective bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base will depend on the specific catalyst, ligand, and solvent system being used.
Q3: Can I run this reaction open to the air?
A3: It is strongly recommended to perform the Suzuki-Miyaura coupling under an inert atmosphere (e.g., Argon or Nitrogen). The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and significantly lower yields.[3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product.
Quantitative Data Summary
The following tables provide illustrative data on how different reaction parameters can influence the yield of this compound. This data is based on general trends observed in Suzuki-Miyaura couplings of similar substrates and should be used as a guide for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | 65-75 |
| Pd(OAc)₂ (2) | PPh₃ (4) | 60-70 |
| Pd(OAc)₂ (2) | SPhos (4) | 85-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | 88-98 |
Table 2: Effect of Base on Yield
| Base (equivalents) | Yield (%) |
| K₂CO₃ (2) | 70-80 |
| Cs₂CO₃ (2) | 80-90 |
| K₃PO₄ (2) | 85-95 |
| KF (2) | 65-75 |
Table 3: Effect of Solvent on Yield
| Solvent (v/v) | Yield (%) |
| Toluene/H₂O (4:1) | 75-85 |
| 1,4-Dioxane/H₂O (4:1) | 80-90 |
| DMF/H₂O (4:1) | 70-80 |
| THF/H₂O (4:1) | 70-85 |
Experimental Protocols
Detailed Methodology for the Suzuki-Miyaura Coupling Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup and reagents.
Materials:
-
5-bromo-2-furfural
-
(3-chloro-4-methoxyphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane and water)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromo-2-furfural (1.0 eq), (3-chloro-4-methoxyphenyl)boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 5-(3-METHOXY-PHENYL)-FURAN-2-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Substituted Furfurals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted furfurals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of substituted furfurals?
A1: The synthesis of substituted furfurals is often accompanied by several side reactions due to the reactivity of the furan ring and the aldehyde group. The most prevalent side reactions include:
-
Resinification (Humin Formation): This is a major side reaction where furfural and its derivatives polymerize to form dark, insoluble polymeric materials known as humins. This process is often acid-catalyzed and occurs at elevated temperatures.[1][2]
-
Ring-Opening Reactions: The furan ring can undergo cleavage, leading to the formation of levulinic acid and formic acid, particularly in the presence of water and acid catalysts.[2]
-
Over-Hydrogenation: In reactions involving catalytic hydrogenation to produce furfuryl alcohol derivatives, the furan ring can be further reduced to form tetrahydrofuran derivatives.[3]
-
Decarbonylation: The aldehyde group can be lost as carbon monoxide, leading to the formation of furan or its derivatives.
-
Acetalization: In alcoholic solvents, the aldehyde group of furfural can react with the alcohol to form acetals, which can sometimes be an intended protection strategy but an unwanted side reaction in other cases.[4]
Q2: How can I minimize the formation of humins in my reaction?
A2: Minimizing humin formation is crucial for achieving high yields and simplifying purification. Key strategies include:
-
Temperature Control: Excessively high temperatures promote the degradation of furfurals and the formation of humins. Maintaining optimal reaction temperatures is critical.[3]
-
Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction progress (e.g., by TLC or GC) and quench it once the desired conversion is achieved.[3]
-
Solvent System: Using a biphasic system with an organic solvent to continuously extract the furfural derivative from the reactive aqueous phase can significantly reduce its degradation and subsequent humin formation.[5][6]
-
Catalyst Choice: The type and concentration of the acid catalyst can influence the rate of humin formation. Using solid acid catalysts can sometimes offer better control compared to mineral acids.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to degradation.
Q3: What are the best practices for purifying substituted furfurals?
A3: Purification of substituted furfurals can be challenging due to their thermal sensitivity and the presence of structurally similar byproducts.[3] Effective purification strategies include:
-
Vacuum Distillation: This is a common method for purifying furfural and its derivatives as it allows for distillation at lower temperatures, minimizing thermal degradation.[7] It is crucial to control the bath temperature to avoid resinification.[7]
-
Liquid-Liquid Extraction: This technique is useful for separating the desired product from the reaction mixture, especially in biphasic systems. Solvents like dichloromethane and toluene can be used for selective extraction.[4][8][9]
-
Column Chromatography: For high-purity requirements, column chromatography on silica gel or alumina can be employed to separate the target compound from closely related impurities.
-
Crystallization: For solid derivatives, crystallization can be an effective final purification step. For instance, 5-hydroxymethylfurfural (HMF) can be crystallized from a solution to achieve high purity.[10]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substituted Furfural
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | If using a solid catalyst, consider regeneration or replacement. For reactions with crude biomass, catalyst fouling is common; a pretreatment step for the feedstock may be necessary.[3] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Excessively high temperatures can lead to product degradation, while too low temperatures may result in incomplete conversion.[3] |
| Inappropriate Reaction Time | Monitor the reaction progress using TLC or GC to determine the optimal reaction time for maximum yield before significant byproduct formation occurs.[3] |
| Feedstock Impurities | Ensure the purity of starting materials. Impurities in the feedstock can interfere with the reaction and lead to lower yields.[3] |
| Product Instability | Substituted furfurals can be unstable under reaction conditions. Consider using a biphasic reaction system to continuously extract the product from the reactive phase.[5] |
Issue 2: High Levels of Impurities in the Product
| Possible Cause | Troubleshooting Step |
| Formation of Side Products | Adjust reaction conditions (temperature, pressure, catalyst) to improve selectivity. For example, in hydrogenation reactions, lower temperatures and higher pressures can enhance selectivity towards furfuryl alcohol. |
| Thermal Degradation During Workup | Minimize exposure to high temperatures during purification. Use vacuum distillation instead of atmospheric distillation.[7] |
| Co-elution in Chromatography | If impurities co-elute with the product during column chromatography, consider changing the solvent system or using a different stationary phase. Derivatization of the product to alter its polarity can also be an option.[3] |
| Incomplete Extraction | Optimize the liquid-liquid extraction procedure by selecting a more appropriate solvent or increasing the number of extractions. |
Quantitative Data
Table 1: Influence of Reaction Conditions on 5-Chloromethylfurfural (CMF) Yield from Fructose.
| Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | CHCl₃ (biphasic) | Mild | - | 80 | [5] |
| HCl | Dichloromethane (biphasic) | Mild | - | 80 | [5] |
| HCl | Toluene (biphasic) | 65 | - | 72 | [5] |
| HCl | Toluene (biphasic) | 80 | - | 81.9 | [5] |
| HCl | 1,2-Dichloroethane (biphasic) | - | - | 80.2-89.7 | [1] |
Table 2: Synthesis of 5-Ethoxymethylfurfural (EMF) from Fructose and 5-Hydroxymethylfurfural (HMF).
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Fructose | p-sulfonic acid calix[5]arene | Ethanol | 140 | 20 min | 88 | [11] |
| Fructose | Magnetically recoverable acid | Ethanol | - | - | 72.5 | [12] |
| HMF | Magnetically recoverable acid | Ethanol | 100 | 10 h | 89.3 | [12] |
| HMF | PDVTA-SO₃H | Ethanol | 110 | 30 min | 87.5 | [13] |
Experimental Protocols
Protocol 1: Synthesis of 5-Ethoxymethylfurfural (EMF) from 5-Hydroxymethylfurfural (HMF)
This protocol is adapted from a procedure using a sulfonated organic polymer catalyst.[14]
-
Reaction Setup:
-
To a 50 mL stainless-steel autoclave with a Teflon lining, add 5-hydroxymethylfurfural (HMF) (126 mg, 1.0 mmol), 5 mL of ethanol, and a specified amount of the PDVTA-SO₃H catalyst.
-
The mixture is magnetically stirred at 300 rpm.
-
-
Reaction Execution:
-
Heat the sealed reactor to the desired temperature (e.g., 110 °C).
-
Maintain the reaction for the specified time (e.g., 30 minutes).
-
-
Work-up and Analysis:
-
After the reaction time, cool the reactor in an ice-water bath to stop the reaction.
-
Withdraw a small aliquot of the reaction mixture and filter it through a 0.2 μm pore polytetrafluoroethylene membrane filter.
-
Analyze the sample by Gas Chromatography (GC) to determine the conversion of HMF and the yield of EMF.
-
Protocol 2: Purification of Furfural by Vacuum Distillation
This is a general procedure for vacuum distillation applicable to many furfural derivatives.[15]
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a condenser, a receiving flask, and a vacuum adapter.
-
Use a stir bar in the distillation flask.
-
Grease all ground-glass joints to ensure a good seal.
-
Connect the vacuum adapter to a vacuum trap and then to a vacuum source (e.g., a vacuum pump or water aspirator) using thick-walled tubing.
-
-
Distillation Procedure:
-
Place the crude furfural derivative into the distillation flask.
-
Turn on the vacuum source to reduce the pressure inside the apparatus. Check for leaks (indicated by a hissing sound).
-
Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle.
-
Collect the fraction that distills at the expected boiling point under the recorded pressure.
-
-
Shutdown:
-
After collecting the desired product, remove the heat source and allow the apparatus to cool to room temperature.
-
Slowly break the vacuum by introducing air into the system before turning off the vacuum source.
-
Visualizations
Caption: Common side reaction pathways in substituted furfural synthesis.
Caption: Troubleshooting workflow for synthesis of substituted furfurals.
Caption: General experimental workflow for furfural synthesis.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. osti.gov [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mini-Review on the Synthesis of Furfural and Levulinic Acid from Lignocellulosic Biomass | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. segovia-hernandez.com [segovia-hernandez.com]
- 10. 5-Hydroxymethylfurfural (HMF) synthesis in a deep eutectic solvent-based biphasic system: closing the loop of solvent reuse, product isolation and green metrics - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 11. One-pot tandem synthesis of 5-ethoxymethylfurfural as a potential biofuel - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of 5-Ethoxymethylfurfural from Fructose and Inulin Catalyzed by a Magnetically Recoverable Acid Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
purification challenges of 5-(3-Chloro-4-methoxyphenyl)furfural
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(3-Chloro-4-methoxyphenyl)furfural.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: Product Discoloration (Darkening) Upon Concentration or Standing
-
Question: My purified this compound solution darkens significantly after concentrating it on a rotary evaporator or letting it stand. What is causing this and how can I prevent it?
-
Answer: The discoloration is likely due to oxidation and/or polymerization of the furfural moiety, a common issue with furfural derivatives. This process can be accelerated by exposure to air, light, and residual acidic or basic impurities.
Troubleshooting Steps:
-
Neutralize Before Concentration: Before concentrating the solution containing your product, wash the organic extract with a mild base, such as a saturated sodium bicarbonate solution, to remove any residual acids.
-
Inert Atmosphere: Concentrate the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Avoid High Temperatures: Use the lowest possible temperature on the rotary evaporator that allows for efficient solvent removal.
-
Storage: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature.
-
Problem 2: Low Purity After Column Chromatography
-
Question: I performed column chromatography, but my fractions containing this compound are still impure according to TLC and HPLC analysis. How can I improve the separation?
-
Answer: Co-elution of impurities with similar polarities to your target compound is the most probable cause. The synthesis of 5-aryl-2-furaldehydes can result in various byproducts.
Troubleshooting Steps:
-
Optimize Mobile Phase: The key to good separation is the choice of eluent. For 5-aryl-2-furaldehydes, a common starting point is a mixture of hexane and ethyl acetate.[1] The ideal solvent system should give your product an Rf value of 0.2-0.3 on a TLC plate.[1] For this specific compound, consider starting with chloroform or a mixture of methanol and chloroform (e.g., 1:9 v/v).
-
Gradient Elution: If isocratic elution (using a constant solvent mixture) fails, try a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with close Rf values.
-
Sample Loading: Ensure you are not overloading the column. The amount of crude material should be appropriate for the column size. Dissolve the crude product in a minimal amount of solvent before loading it onto the column.[1]
-
Column Packing: A well-packed column is crucial for good separation. Ensure the silica gel is packed uniformly without any air bubbles.[1]
-
Problem 3: Difficulty in Achieving Crystallization
-
Question: I am trying to purify this compound by recrystallization, but it either oils out or does not crystallize at all. What should I do?
-
Answer: Finding a suitable solvent is the most critical step for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents. For compounds with haloaryl and methoxyphenyl groups, good starting points for recrystallization solvents include hexane or ethyl acetate.[2] Ethanol is also a common recrystallization solvent for related aryl furan compounds.[3]
-
Solvent Mixtures: If a single solvent does not work, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. A hexane/ethyl acetate mixture can be effective.[2]
-
Slow Cooling: Allow the hot, saturated solution to cool down to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.[1]
-
Seeding: If you have a small amount of pure crystalline product, you can add a "seed" crystal to the cooled, supersaturated solution to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, for 5-aryl-2-furaldehydes prepared via reactions like the Meerwein arylation, common impurities can include:
-
Unreacted starting materials (e.g., furfural, 3-chloro-4-methoxyaniline).
-
Side-products from the diazotization of the aniline.
-
Homocoupled products of the aryl diazonium salt.
-
Polymeric materials (humins) formed from the degradation of furfural.
Q2: What is the expected appearance and melting point of pure this compound?
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities. A reversed-phase C18 column is commonly used for furfural derivatives.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can be used to assess purity by identifying signals from impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and the purity of column chromatography fractions.
Data Presentation
Table 1: Comparison of Purification Methods for 5-Aryl-2-Furaldehydes
| Purification Method | Principle | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | Adsorption chromatography based on polarity differences. | >98%[1] | 60-90%[1] | High resolution, applicable to a wide range of compounds.[1] | Can be time-consuming and costly on a large scale.[1] |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | >99%[1] | 50-80%[1] | Cost-effective, scalable, and can yield highly pure crystalline products.[1] | Dependent on finding a suitable solvent; can have lower yield.[1] |
Table 2: Suggested Starting Conditions for Analysis
| Analytical Method | Stationary Phase | Mobile Phase/Solvent | Detection |
| HPLC | Reversed-phase C18 | Acetonitrile/Water gradient[4] | UV at ~280 nm[4] |
| TLC | Silica gel | Hexane/Ethyl Acetate or Chloroform/Methanol | UV light |
| ¹H and ¹³C NMR | - | CDCl₃ or DMSO-d₆ | - |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or chloroform).
-
Column Packing: Pour the slurry into the column and allow the silica to settle. Drain the excess solvent until the solvent level is just above the silica bed.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, loaded silica to the top of the column.[1]
-
Elution: Begin eluting with the chosen solvent system (e.g., chloroform or a hexane/ethyl acetate mixture), collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the product.[1]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of a hot recrystallization solvent (e.g., ethanol, hexane, or ethyl acetate) to the crude product to dissolve it completely.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting logic for common recrystallization problems.
References
Technical Support Center: Optimizing Furfural Derivatization Reactions
Welcome to the Technical Support Center for furfural derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization agents for furfural analysis?
A1: The most common derivatization agent for furfural analysis, particularly for HPLC-UV, is 2,4-dinitrophenylhydrazine (DNPH). This reagent reacts with the aldehyde group of furfural to form a stable hydrazone derivative that can be easily detected. For gas chromatography (GC) analysis, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used to increase the volatility and thermal stability of furfural derivatives such as furfuryl alcohol.
Q2: I am observing a low yield of my furfural derivative. What are the potential causes?
A2: Low yields in furfural derivatization can stem from several factors including suboptimal reaction conditions, catalyst deactivation, or the inherent instability of the product.[1] Key areas to investigate are reaction temperature, time, catalyst activity, and feedstock purity. Excessively high temperatures can lead to thermal degradation, while insufficient reaction times can result in incomplete conversion.[1]
Q3: What are common side reactions in furfural derivatization and how can I minimize them?
A3: Common side reactions include polymerization of furfural, especially in the presence of strong acids, and the formation of humins, which are degradation byproducts.[2] In hydrogenation reactions to produce furfuryl alcohol, further hydrogenation to tetrahydrofurfuryl alcohol can occur.[3] To minimize these, it is crucial to optimize reaction conditions such as temperature and pressure and to fine-tune the catalyst's properties.[1]
Q4: How can I effectively purify my furfural derivative?
A4: Purification can be challenging due to the presence of structurally similar by-products. A combination of techniques is often necessary. Extraction with a suitable solvent, followed by vacuum distillation or column chromatography are common methods.[1] For thermally sensitive derivatives, chromatographic methods at lower temperatures are preferable to prevent degradation.[2]
Troubleshooting Guides
Issue 1: Low Product Yield
A systematic approach to troubleshooting low yield is crucial. The following guide outlines potential causes and their solutions.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: Excessively high temperatures can cause thermal degradation of the product, while low temperatures may lead to incomplete reactions.
-
Solution: Carefully control and optimize the reaction temperature. For instance, in the hydrogenation of furfural to furfuryl alcohol, a temperature range of 80-120°C has been shown to be effective in minimizing side reactions.[1]
-
-
Inappropriate Reaction Time: Both insufficient and excessive reaction times can negatively impact the yield.
-
Solution: Optimize the reaction time through time-course studies to find the point of maximum yield before significant product degradation occurs.[1]
-
-
Catalyst Deactivation or Fouling: The catalyst may lose activity due to fouling from impurities in the feedstock or degradation over time.
-
Solution: Monitor the catalyst's performance history. Consider regeneration or replacement if deactivation is suspected. For crude biomass feedstocks, a pretreatment step to remove impurities can be beneficial.[1]
-
-
Feedstock Impurities: The presence of interfering compounds in the furfural source can inhibit the reaction.
-
Solution: Evaluate the purity of your feedstock. If necessary, implement a purification step for the starting material.
-
Data Presentation
The following tables summarize quantitative data on how different reaction parameters can affect the outcome of furfural derivatization and related reactions.
Table 1: Effect of Reaction Temperature on Furfural Yield and Selectivity
| Temperature (°C) | Furfural Yield (%) | Furfural Selectivity (%) | Reference |
| 130 | ~60 | ~60 | [4] |
| 150 | ~70 | ~70 | [4] |
| 160 | 74.8 | 74.9 | [4] |
| 180 | 5.23 | - | [5] |
| 210 | 48.2 (Furfuryl Alcohol) | 79.2 (Furfuryl Alcohol) | [6] |
Table 2: Effect of Reaction Time on Furfural and Furfuryl Alcohol Yield
| Reaction Time (min) | Furfural Conversion (%) | Furfuryl Alcohol Yield (%) | Reference |
| 40 | 100 | >80 (selectivity) | [7] |
| 60 | 100 | 100 | [3] |
| 80 | Complete | - (Highest Furfural Yield) | [4] |
| 120 | 100 | 65 | [3] |
Table 3: Effect of Catalyst Loading on Furfural Conversion
| Catalyst | Catalyst Loading | Furfural Conversion (%) | Reference |
| Co/SiO₂ | 50 mg (for 1g furfural) | 100 | [3] |
| LDO3 | 1 wt% | ~40 | [8] |
| LDO3 | 3 wt% | ~80 | [8] |
| LDO3 | 5 wt% | ~95 | [8] |
Table 4: Comparison of Solvents for Furfural Hydrogenation to Furfuryl Alcohol
| Solvent | Relative Polarity | Furfuryl Alcohol Selectivity (%) | Reference |
| n-Heptane | 0.009 | Low | [9] |
| Toluene | 0.099 | - | [10] |
| Tetrahydrofuran (THF) | 0.207 | - | [9] |
| Ethyl Acetate | 0.228 | High | [9] |
| Acetone | 0.355 | - | [11] |
| 2-Propanol | 0.546 | High | [12] |
| Ethanol | 0.654 | High | [3] |
| Methanol | 0.762 | - | [12] |
| Water | 1.000 | >99 | [9] |
Note: The data presented is a synthesis from multiple sources and specific reaction conditions may vary.
Experimental Protocols
Protocol 1: Derivatization of Furfural with 2,4-DNPH for HPLC Analysis
This protocol describes the pre-column derivatization of furfural with 2,4-dinitrophenylhydrazine (DNPH) for subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Sample containing furfural
-
2,4-DNPH solution (e.g., 0.5 mM in acetonitrile and 1 N HCl, 1:1 v/v)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample containing furfural in a suitable solvent (e.g., acetonitrile or water).
-
Derivatization Reaction:
-
In a reaction vial, mix 300 µL of the furfural solution with 150 µL of the 0.5 mM DNPH solution.[13]
-
Allow the reaction to proceed for a specified time. The optimal reaction time should be determined experimentally.
-
-
Colorimetric Enhancement (Optional): For colorimetric analysis, add 100 µL of 5 N NaOH to the reaction mixture to enhance the visible absorption of the furfural-DNPH adduct.[11]
-
Sample Dilution: After the reaction is complete, dilute the mixture with the mobile phase to a concentration suitable for HPLC analysis.
-
HPLC Analysis: Inject the diluted sample into the HPLC system. The furfural-DNPH derivative is typically detected by UV absorbance at around 360 nm.[14]
Protocol 2: Silylation of Furfuryl Alcohol for GC-MS Analysis
This protocol outlines the derivatization of furfuryl alcohol using a silylating agent for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Silylation increases the volatility of the analyte.
Materials:
-
Sample containing furfuryl alcohol
-
Silylating reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA, with or without 1% trimethylchlorosilane - TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with screw caps and PTFE-lined septa
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample is anhydrous. If water is present, it must be removed as silylating reagents are moisture-sensitive. This can be achieved by evaporation under a stream of nitrogen or by co-evaporation with an anhydrous solvent.
-
Derivatization Reaction:
-
To the dry sample in a reaction vial, add a suitable volume of anhydrous solvent.
-
Add an excess of the silylating reagent (e.g., a 2:1 molar ratio of BSTFA to active hydrogens).[13]
-
If needed, a catalyst such as TMCS can be included in the reagent mixture to enhance the reaction for sterically hindered groups.[13]
-
-
Reaction Conditions:
-
Seal the vial tightly and heat at a controlled temperature (e.g., 60-75°C) for a specific duration (e.g., 30-60 minutes).[13] Optimal time and temperature should be determined for the specific analyte.
-
-
GC-MS Analysis:
-
After the reaction is complete and the vial has cooled to room temperature, the sample is ready for injection into the GC-MS.
-
Be cautious not to inject the silylating reagent onto columns with active hydrogens in the stationary phase (e.g., CARBOWAX), as this will derivatize the column itself.
-
Mandatory Visualizations
References
- 1. Reaction Kinetics Study of Catalytical Hydrogenation of Furfural in Liquid Phase - Open Access Library [oalib.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reaction Kinetics Study of Catalytical Hydrogenation of Furfural in Liquid Phase [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. docs.nrel.gov [docs.nrel.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
degradation pathways of 5-(3-Chloro-4-methoxyphenyl)furfural under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of 5-(3-Chloro-4-methoxyphenyl)furfural under acidic conditions. The information is presented in a question-and-answer format to address specific experimental challenges.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid darkening of the reaction mixture and formation of insoluble black precipitate (humin formation). | High reaction temperature. High acid concentration. Presence of highly reactive intermediates. | Decrease the reaction temperature. Use a lower concentration of the acid catalyst.[1] Consider using a milder acid (e.g., organic acids like formic acid over strong mineral acids).[1] Employ a two-phase solvent system to extract the desired product as it is formed, minimizing its exposure to the acidic aqueous phase. |
| Low yield of expected degradation products and complex product mixture observed in analysis (e.g., HPLC, GC-MS). | Multiple competing degradation pathways are occurring. Secondary reactions of initial degradation products. | Optimize reaction time; shorter reaction times may favor the formation of initial degradation products. Adjust the acid catalyst; different acids can favor different reaction pathways.[2] Use a co-solvent to alter the polarity of the reaction medium, which can influence reaction selectivity. |
| Inconsistent reaction rates between experiments. | Variability in the purity of the starting material. Inconsistent acid concentration. Fluctuation in reaction temperature. | Ensure the purity of this compound using appropriate analytical techniques (e.g., NMR, HPLC) before use. Prepare fresh acid solutions and accurately determine their concentration before each experiment. Use a temperature-controlled reaction setup (e.g., oil bath, reaction block) to maintain a stable temperature. |
| Difficulty in isolating and purifying degradation products from the reaction mixture. | The presence of polymeric byproducts (humins) that co-precipitate with the desired products. Similar polarities of different degradation products. | Centrifuge the reaction mixture to separate insoluble humins before extraction. Employ column chromatography with a carefully selected solvent gradient to separate compounds with similar polarities. Consider derivatization of the products to alter their physical properties for easier separation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for this compound under acidic conditions?
A1: Under acidic conditions, the degradation of this compound is expected to proceed through the hydrolysis of the furan ring.[3][4] The initial step involves the protonation of the furan oxygen, followed by a nucleophilic attack of water. This leads to the opening of the furan ring to form a 1,4-dicarbonyl compound. Due to the presence of the aldehyde group and the substituted phenyl ring, this intermediate can undergo further reactions, including intramolecular condensation and polymerization, leading to the formation of complex structures and insoluble polymers known as humins.
Q2: What are the likely initial products of the acid-catalyzed degradation?
A2: The initial, non-polymeric products would likely result from the opening of the furan ring. Based on the general mechanism of furan hydrolysis, the expected initial product would be a substituted 1,4-dicarbonyl compound. However, these intermediates are often unstable under acidic conditions and can quickly undergo further reactions.
Q3: How does the "3-Chloro-4-methoxyphenyl" substituent influence the degradation pathway compared to unsubstituted furfural?
A3: The electron-donating methoxy group and the electron-withdrawing chloro group on the phenyl ring can influence the electron density of the entire molecule. This can affect the rate of the initial protonation step and the stability of the intermediates formed during ring opening. The bulky nature of the substituent may also sterically hinder certain intermolecular reactions, potentially altering the structure of the resulting polymeric materials compared to those formed from unsubstituted furfural.
Q4: What analytical techniques are recommended for monitoring the degradation of this compound and identifying its degradation products?
A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a UV detector is suitable for monitoring the disappearance of the starting material and the appearance of degradation products over time. For the identification of intermediates and final products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure of isolated degradation products.
Q5: Are there any specific safety precautions to consider when conducting these experiments?
A5: Yes. This compound is an irritant.[5] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Acidic solutions are corrosive and should be handled with care.
Experimental Protocols
General Protocol for Acid-Catalyzed Degradation Study
This protocol provides a general framework. Specific concentrations, temperatures, and reaction times should be optimized for your particular research question.
-
Preparation of Reaction Mixture:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., water, a water/organic co-solvent mixture).
-
Prepare the acidic solution (e.g., sulfuric acid, hydrochloric acid) of the desired concentration.
-
-
Reaction Setup:
-
Place the solution of the furan derivative in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Immerse the flask in a temperature-controlled oil bath.
-
Allow the solution to reach the desired reaction temperature.
-
-
Initiation of Reaction:
-
Add the acidic solution to the pre-heated furan solution to initiate the degradation reaction. Start the timer immediately.
-
-
Sampling and Analysis:
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquot by neutralizing the acid with a base (e.g., sodium bicarbonate solution).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound.
-
For product identification, inject the quenched and filtered samples into an LC-MS or GC-MS system.
-
-
Work-up (for product isolation):
-
After the desired reaction time, cool the reaction mixture to room temperature.
-
If a precipitate (humins) has formed, separate it by filtration or centrifugation.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the resulting residue using column chromatography.
-
Visualizations
Caption: Proposed degradation pathway of this compound in acid.
References
Technical Support Center: Catalyst Deactivation in 5-(3-Chloro-4-methoxyphenyl)furfural Production
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3-Chloro-4-methoxyphenyl)furfural. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of 5-aryl furfurals such as this compound typically involves palladium-catalyzed cross-coupling reactions. The most prevalent methods are the Suzuki-Miyaura coupling and the Heck reaction.[1][2][3] These reactions create a carbon-carbon bond between a furfural derivative and an aryl group.
Q2: Why is my catalyst deactivating during the synthesis?
A2: Catalyst deactivation in palladium-catalyzed cross-coupling reactions is a common issue that can arise from several factors.[4][5] Potential causes include:
-
Leaching: The palladium catalyst may dissolve into the reaction mixture.[6]
-
Agglomeration: Nanoparticle catalysts can clump together, reducing the active surface area.
-
Fouling: The catalyst surface can be blocked by the adsorption of reaction products, byproducts, or polymeric materials derived from the furfural substrate.[4]
-
Oxidative Addition Failure: The initial step of the catalytic cycle, where the aryl halide adds to the palladium center, can be hindered.[1][7]
-
Reductive Elimination Failure: The final step, which releases the product and regenerates the active catalyst, may not proceed efficiently.[7][8]
Q3: How can I tell if my catalyst is deactivated?
A3: A decrease in the reaction rate, lower product yield, or a complete stall of the reaction are primary indicators of catalyst deactivation. You may also observe a change in the color of the reaction mixture or the catalyst itself.
Q4: Can I regenerate a deactivated catalyst?
A4: In some cases, catalyst regeneration is possible. For deactivation caused by surface fouling, washing the catalyst with a suitable solvent to remove adsorbed species can restore some activity.[4] For deactivation due to changes in the palladium oxidation state or particle agglomeration, more complex regeneration procedures involving chemical treatments may be necessary.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst deactivation | - Verify the quality and activity of the catalyst before the reaction. - Ensure all reagents and solvents are pure and dry. - Optimize reaction temperature; excessively high temperatures can accelerate deactivation. - Consider using a different palladium source or ligand.[9] |
| Reaction Stops Prematurely | Fouling of the catalyst surface by humins or reaction byproducts. | - If using a heterogeneous catalyst, filter and wash it with a solvent like THF or toluene to remove adsorbed impurities.[4] - For reactions involving furfural derived from biomass, impurities can rapidly deactivate the catalyst. Purify the starting material if necessary.[10] |
| Inconsistent Results Between Batches | Catalyst leaching or inconsistent catalyst activity. | - Use a heterogeneous catalyst to minimize leaching.[11] - If leaching is suspected, analyze the reaction mixture for dissolved palladium. - Ensure the catalyst is stored properly to maintain its activity. |
| Formation of Side Products | Inefficient catalytic cycle or side reactions of the furfural moiety. | - Adjust the base and solvent system to favor the desired cross-coupling reaction.[1] - The furan ring can undergo side reactions; consider using milder reaction conditions.[12] |
Data Presentation: Catalyst Performance and Deactivation
The following tables summarize typical quantitative data for palladium catalysts in Suzuki-Miyaura and Heck reactions involving aryl halides and furfural derivatives. Note that these are generalized values and actual performance will depend on the specific substrate, catalyst, and reaction conditions.
Table 1: Typical Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst | Ligand | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | 80-100 | 2-12 | 85-95 |
| Pd/C | None | 100-120 | 6-24 | 70-90 |
| PdCl₂(PPh₃)₂ | PPh₃ | 90-110 | 4-16 | 80-92 |
Table 2: Common Deactivation Rates and Causes
| Catalyst System | Deactivation Cause | Typical Activity Loss per Run (%) |
| Homogeneous Pd(OAc)₂/Phosphine Ligand | Ligand degradation, Pd precipitation | 10-20 |
| Heterogeneous Pd/C | Leaching, surface fouling | 5-15 |
| Nanoparticle Pd Catalysts | Agglomeration, product adsorption | 15-25 |
Experimental Protocols
Protocol 1: Catalyst Activity Testing
This protocol outlines a general procedure for testing the activity of a palladium catalyst in a model Suzuki-Miyaura reaction.
-
Reaction Setup: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-Chloro-4-methoxyphenyl boronic acid (1.1 equivalents), 5-bromofurfural (1.0 equivalent), and the palladium catalyst (0.5-5 mol%).
-
Solvent and Base Addition: Add a suitable solvent (e.g., dioxane, THF, or toluene) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or HPLC.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and characterize it by NMR and mass spectrometry to determine the yield and purity.
Visualizations
Catalytic Cycles and Deactivation Pathways
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Heck reactions, along with common deactivation pathways.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and deactivation pathways.
Caption: Catalytic cycle of the Heck reaction and a common deactivation pathway.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting catalyst deactivation issues.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.org.co [scielo.org.co]
- 11. mdpi.com [mdpi.com]
- 12. digital.csic.es [digital.csic.es]
Technical Support Center: HPLC Analysis of Furfural Compounds
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of furfural and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for furfural compounds in reversed-phase HPLC?
Peak tailing, where a peak's trailing edge is drawn out, is a frequent issue in the analysis of furanic aldehydes like furfural and 5-hydroxymethylfurfural (5-HMF). The primary causes can be divided into chemical interactions and chromatographic system issues.
-
Secondary Silanol Interactions : The most common chemical cause is the interaction between the polar aldehyde and hydroxyl groups of the furfural compounds and active residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] These secondary interactions cause some analyte molecules to be retained longer, resulting in an asymmetrical peak.
-
Column Degradation : Over time, columns can degrade by losing stationary phase or developing voids at the inlet.[1][3] A partially blocked inlet frit can also disrupt the sample band as it enters the column, causing tailing for all peaks.[1]
-
Inappropriate Mobile Phase pH : An incorrect mobile phase pH can lead to inconsistent ionization of the analytes or the stationary phase, contributing to peak tailing.[1][4] For furfural compounds, maintaining a consistent and slightly acidic pH is often crucial to suppress silanol activity.[2][5]
-
Sample Overload : Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion and tailing.[1][3][6]
Q2: My retention time is shifting during an analytical run. What should I investigate?
Retention time (RT) instability compromises the reliability of peak identification and quantification.[6] Drifting or sudden shifts in RT can be traced to several factors:
-
Mobile Phase Composition Changes : Even minor variations in solvent ratios, pH, or the gradual evaporation of a volatile component (like formic or acetic acid) from the mobile phase reservoir can alter analyte retention.[6][7] Always prepare fresh mobile phases and keep reservoirs covered.[6]
-
Column Temperature Fluctuations : Temperature directly affects the viscosity of the mobile phase and the kinetics of partitioning.[6] Inconsistent ambient temperatures or a malfunctioning column oven can lead to RT drift.[6][8]
-
Column Aging and Equilibration : As a column ages, its stationary phase can change, leading to gradual RT shifts.[6][9] It is also critical to ensure the column is fully equilibrated with the mobile phase before starting an analysis; insufficient equilibration is a common cause of RT drift at the beginning of a run.[6]
-
Flow Rate Instability : Leaks in the system or problems with the pump can cause the flow rate to fluctuate, which will directly impact retention times.[7][9]
Q3: My signal intensity for furfural is low or inconsistent. How can I improve it?
Low signal intensity can be due to issues with the sample, the method, or the instrument itself.
-
Suboptimal Detection Wavelength : Furfural and 5-HMF have strong UV absorbance maxima around 275-285 nm.[10][11] Ensure your detector is set to the optimal wavelength for your specific analyte.
-
Sample Degradation : Furfural compounds can be unstable and may degrade over time, especially when exposed to heat or light.[12][13] Prepare standards and samples fresh daily and store them appropriately.[10][14]
-
Poor Sample Extraction : In complex matrices, the extraction procedure may not be efficient, resulting in low recovery of the analyte.[9][15] Optimizing the sample preparation protocol is crucial for achieving sufficient sensitivity.[15]
-
Detector or Lamp Issues : A deteriorating detector lamp (e.g., UV lamp) will result in lower signal intensity and increased baseline noise.[15]
Troubleshooting and Experimental Workflows
Logical Workflow for Troubleshooting Peak Tailing
The following diagram outlines a systematic approach to diagnosing and resolving peak tailing issues for furfural compounds.
Caption: A flowchart for diagnosing HPLC peak tailing issues.
Simplified Degradation Pathway of Furfural
Understanding potential degradation pathways is crucial, as the formation of byproducts can lead to quantification errors and the appearance of unexpected peaks. Furfural can oxidize, especially under harsh conditions.
Caption: Simplified oxidative degradation pathway of furfural.
Quantitative Data and Protocols
Data Presentation
The tables below summarize common troubleshooting steps and typical starting parameters for HPLC method development for furfural analysis.
Table 1: Common HPLC Troubleshooting Guide for Furfural Analysis
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Peak Tailing | Secondary interactions with column silanols. | Lower mobile phase pH (e.g., to 2.5-3.0 with formic or phosphoric acid). Use a highly deactivated, end-capped column.[1][2][4] |
| Sample overload. | Dilute the sample or reduce the injection volume.[3][6] | |
| Retention Time Drift | Change in mobile phase composition. | Prepare fresh mobile phase daily; keep solvent bottles capped to prevent evaporation.[6][7] |
| Temperature fluctuation. | Use a column oven to maintain a constant temperature (e.g., 30-40 °C).[6][8] | |
| Column not equilibrated. | Flush the column with the mobile phase for at least 30 minutes before injection.[6][10] | |
| Low Sensitivity | Suboptimal detection wavelength. | Set UV detector to ~280 nm for furfural and 5-HMF.[10][11] |
| | Analyte degradation. | Prepare standards and samples fresh; protect from light and heat.[12][13] |
Table 2: Example HPLC Method Parameters for Furfural Analysis
| Parameter | Typical Value / Type |
|---|---|
| Column | Reversed-Phase C18, 150-250 mm length, 4.6 mm ID, 5 µm particle size.[10][11][16] |
| Mobile Phase | Isocratic mixture of Water and Acetonitrile (e.g., 90:10 or 80:20 v/v) with 0.1% acid (e.g., Acetic or Formic Acid).[10][17][18] |
| Flow Rate | 0.5 - 1.0 mL/min.[10] |
| Column Temperature | 25 - 40 °C.[11][13] |
| Injection Volume | 5 - 20 µL.[10][11] |
| Detection | UV/PDA at 275 - 284 nm.[10][11][18] |
Experimental Protocols
Protocol 1: General HPLC Method for Quantification of Furfural
This protocol provides a starting point for the isocratic analysis of furfural compounds.
-
Mobile Phase Preparation : Prepare the mobile phase by mixing 900 mL of HPLC-grade water with 100 mL of HPLC-grade acetonitrile. Add 1 mL of formic acid to the mixture. Degas the solution for 15-20 minutes using an ultrasonic bath or an online degasser.
-
System Setup : Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) into the HPLC system.
-
System Equilibration : Set the pump flow rate to 1.0 mL/min and the column oven temperature to 30 °C. Allow the system to equilibrate with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.[10]
-
Detector Setup : Set the UV detector to a wavelength of 280 nm.[10]
-
Standard Preparation : Prepare a stock solution of furfural in the mobile phase. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Injection : Inject 10 µL of each standard and sample.
-
Data Analysis : Identify the furfural peak based on the retention time of the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to calculate the concentration of furfural in the samples.
Protocol 2: Basic Sample Preparation for Aqueous Samples (e.g., Juices)
This protocol is suitable for clearing particulate matter from simple aqueous samples before injection.
-
Sample Collection : Obtain a representative sample of the liquid to be analyzed.
-
Centrifugation (Optional) : If the sample contains a high amount of suspended solids, centrifuge an aliquot at 5000 rpm for 10 minutes to pellet the solids.
-
Filtration : Using a syringe, draw up the sample (or the supernatant from step 2) and pass it through a 0.45 µm syringe filter into a clean HPLC vial.[10] This step is critical to prevent particulates from blocking the column inlet frit.[1]
-
Injection : The sample is now ready for injection into the HPLC system as described in Protocol 1. For samples with very high concentrations of furfural, a dilution with the mobile phase may be necessary before filtration.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. uhplcs.com [uhplcs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. labcompare.com [labcompare.com]
- 10. 5-(hydroxymethyl)furfural- Determination | OIV [oiv.int]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. glsciences.com [glsciences.com]
- 14. Hydroxymethylfurfural Analysis of Beer by HPLC UV [sigmaaldrich.com]
- 15. aelabgroup.com [aelabgroup.com]
- 16. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 17. Analysis of HMF and furfural in hydrolyzed lignocellulosic biomass by HPLC-DAD-based method using FDCA as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
preventing polymerization of 5-(3-Chloro-4-methoxyphenyl)furfural during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 5-(3-Chloro-4-methoxyphenyl)furfural to prevent degradation and polymerization.
Frequently Asked Questions (FAQs)
Q1: My this compound powder/solution has started to turn yellow or reddish-brown. What is happening?
A1: The discoloration of this compound, similar to other furfural derivatives, is a common indicator of degradation. This change is typically caused by exposure to air (oxidation) and/or light, which can initiate polymerization and the formation of colored byproducts.[1] Storing the compound in a dark place and under an inert atmosphere is crucial to minimize this issue.[2]
Q2: What are the primary signs of polymerization or degradation during storage?
A2: The main indicators that your compound may be undergoing polymerization or degradation include:
-
Color Change: The compound may darken, turning from a pale yellow to reddish-brown.[1]
-
Precipitate Formation: The appearance of solid material in a previously clear solution.
-
Increased Viscosity: The solution may become thicker or more syrup-like.
-
Formation of Insoluble Polymers: In advanced stages, solid, insoluble polymeric material may become evident.[3]
Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?
A3: To ensure maximum stability, the compound should be stored with the following conditions:
-
Temperature: Store in a cool, dry place. A recommended storage temperature is 20°C or lower.[2] Avoid exposure to heat, as elevated temperatures can accelerate the rate of polymerization.[4]
-
Light: Protect the compound from direct sunlight and UV radiation by storing it in an amber vial or in a dark location.[1][2]
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3] Air leakage into the storage container can promote the formation of acidic oxidation products, which in turn catalyze polymerization.[3]
-
pH: The presence of acids can catalyze polymerization.[3] If the compound is in a solution, maintaining a near-neutral pH (approximately 6.6 to 7.2) is preferable.[3]
Q4: Can I use a chemical stabilizer or inhibitor to prevent polymerization? If so, which ones are recommended?
A4: Yes, chemical inhibitors can be effective. For furfural and its derivatives, several classes of stabilizers have been shown to be effective:
-
Amine-based Stabilizers: Triethanolamine or dimethylethanolamine can be added to aldehydes to prevent polymerization and autocondensation.[5] Recommended concentrations are typically low, ranging from 10 to 100 ppm.[5]
-
Phenylenediamines: Compounds such as N,N'-di-sec-butyl-p-phenylenediamine are effective inhibitors for furfural. They are typically used in concentrations ranging from 5 to 1000 ppm.[6]
-
Alkaline Substances: In very low concentrations (0.05-20 ppm), substances like alkali metal hydroxides or carbonates can stabilize aldehydes.[7] However, caution is advised as high alkalinity can also promote polymerization.[8]
Q5: How does pH impact the stability of furfural derivatives like this one?
A5: The pH of the environment is critical. Acidic conditions are known to catalyze the polymerization of furfural into resins and other degradation products.[3] The oxidation of furfural in the presence of air can produce acidic byproducts, such as furoic acid, which further accelerates this process.[3] Conversely, strongly alkaline conditions can also promote polymerization.[8] Therefore, maintaining the compound in a solid state or in a neutral solution is the best practice for storage.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Discoloration (Yellowing to Red-Brown) | Oxidation and/or light exposure.[1] | Immediately transfer the compound to a tightly sealed, amber-colored container. Purge the headspace with an inert gas (e.g., nitrogen) before sealing. Store in a cool, dark place.[1][2] |
| Formation of Precipitate or Solid Polymers | Advanced polymerization due to exposure to catalysts (acid, heat, light).[3] | The polymerized portion is generally not reversible. For the remaining material, consider purification (e.g., recrystallization). Implement stringent storage protocols (inert atmosphere, cold, dark) for the purified compound. |
| Increased Viscosity of a Solution | Onset of oligomerization and polymerization. | This indicates the initial stages of polymer formation. If the purity is still acceptable for your application, use it as soon as possible. For long-term storage, consider adding a recommended inhibitor and ensure optimal storage conditions are met. |
| Acrid or Unusual Odor | Formation of acidic degradation byproducts due to oxidation.[3] | This is a strong indicator of degradation. Verify the purity of the compound before use. Ensure future storage is strictly under an inert atmosphere to prevent oxidation. |
Summary of Recommended Storage and Stabilization Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ 20°C | Reduces the rate of chemical degradation and polymerization.[2] |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Prevents oxidation, which forms acidic catalysts for polymerization.[3] |
| Light | Store in Dark / Amber Vial | Prevents light-induced degradation and polymerization.[1][2] |
| pH (if in solution) | 6.6 - 7.2 | Avoids both acid-catalyzed and base-promoted polymerization.[3][8] |
| Inhibitor: Phenylenediamines | 10 - 500 ppm | Effective antioxidant and polymerization inhibitor for furfurals.[6] |
| Inhibitor: Aliphatic Amines | 20 - 100 ppm | Triethanolamine or dimethylethanolamine can stabilize aldehydes.[5] |
Experimental Protocol for Long-Term Storage
This protocol outlines the best practices for receiving and storing this compound to maintain its purity and stability.
1. Initial Inspection and Handling: 1.1. Upon receiving the compound, inspect the container for any signs of damage or a compromised seal. 1.2. Handle the compound in a well-ventilated area or fume hood. 1.3. Note the initial color and physical state of the compound for future reference.
2. Aliquoting and Repackaging (if necessary): 2.1. If the compound is in a large container and will be used in small portions over time, it is advisable to aliquot it into smaller, appropriately sized vials. This minimizes the exposure of the bulk material to the atmosphere with each use. 2.2. Use clean, dry amber glass vials with PTFE-lined screw caps.
3. Inert Atmosphere Blanketing: 3.1. Before sealing each vial, gently flush the headspace with a stream of dry, inert gas (e.g., nitrogen or argon) for 15-30 seconds. 3.2. Immediately after flushing, tightly seal the vial to ensure an inert atmosphere is maintained.
4. Optional Addition of a Stabilizer: 4.1. If extended storage is anticipated or if the compound will be stored in solution, consider adding a chemical stabilizer. 4.2. Prepare a stock solution of the chosen inhibitor (e.g., N,N'-di-sec-butyl-p-phenylenediamine in a compatible, dry solvent). 4.3. Add the inhibitor stock solution to the compound to achieve the desired final concentration (e.g., 50-100 ppm). Ensure thorough mixing if the compound is a liquid or in solution.
5. Labeling and Storage: 5.1. Clearly label each vial with the compound name, date received/aliquoted, and storage conditions (e.g., "Store at 4°C under N₂"). 5.2. Place the sealed vials in a designated cold, dark, and dry storage location, such as a refrigerator or a desiccator cabinet placed in a cold room.
6. Periodic Evaluation: 6.1. For very long-term storage, periodically (e.g., every 6-12 months) inspect a sample for any changes in color or physical appearance. 6.2. If degradation is suspected, re-analyze the purity of the compound before use in critical experiments.
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for identifying and correcting storage issues.
References
- 1. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. furan.com [furan.com]
- 3. GB2287936A - Process for inhibiting oxidation and polymerization of furfural and its derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 8. US2409781A - Reducing corrosion and polymerization of furfural in extractive distillation plants - Google Patents [patents.google.com]
strategies to minimize by-product formation in furfural synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing by-product formation during furfural synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues that may be encountered during experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Furfural Yield and High Formation of Solid By-products (Humins)
Question: My reaction is producing a low yield of furfural and a significant amount of black, solid material. What is this solid, and how can I prevent its formation?
Answer: The black solid is likely "humins," which are undesirable polymeric by-products formed from the condensation of furfural, sugar degradation products, and reaction intermediates.[1] High temperatures and prolonged reaction times can promote these unwanted side reactions, leading to significant yield loss.[1]
Troubleshooting Strategies:
-
Optimize Reaction Temperature: Excessive temperatures can accelerate humin formation. It's crucial to identify the optimal temperature that favors furfural formation without promoting significant degradation. For instance, temperatures exceeding optimal levels can cause significant yield loss due to secondary reactions becoming more competitive.[1]
-
Implement a Biphasic Solvent System: Using a biphasic system, such as water with an organic solvent (e.g., toluene, Methyl Isobutyl Ketone - MIBK), can continuously extract furfural from the aqueous phase where it is formed.[2][3] This timely removal prevents furfural from participating in condensation reactions that lead to humins.[4]
-
Reduce Residence Time: Minimize the time the newly formed furfural spends under harsh reaction conditions. Continuous flow reactors can offer better control over residence time compared to batch reactors.[5]
-
Use Protic Organic Solvents: Solvents like n-butanol, acetone, and ethanol have shown potential in reducing the formation of humins by an average of 60%.[6]
-
Employ Protection Chemistry: Acetalization of the aldehyde group in furfural or its precursors can be a strategy to prevent it from reacting to form humins. This protection can be reversed after the primary reaction.[7][8]
Issue 2: Poor Selectivity and Formation of Multiple By-products
Question: Besides humins, my analysis shows the presence of other by-products like formic acid, formaldehyde, and levulinic acid. How can I improve the selectivity towards furfural?
Answer: The formation of various by-products is a common challenge in furfural synthesis, arising from competing reaction pathways. Selectivity is highly dependent on the catalyst, solvent, and reaction conditions.[1][9]
Troubleshooting Strategies:
-
Catalyst Selection is Key:
-
Lewis vs. Brønsted Acids: The conversion of xylose to furfural can proceed via two main pathways. Direct dehydration is catalyzed by Brønsted acids. An alternative route involves the isomerization of xylose to xylulose (catalyzed by Lewis acids) followed by dehydration. This second route often results in fewer side reactions and proceeds under milder conditions, leading to higher furfural yields.[1][10] Using catalysts with a good balance of Lewis and Brønsted acidity can be beneficial.
-
Bifunctional Catalysts: Metal-decorated zeolite catalysts that possess both metal nanoparticle sites and acid sites can offer high activity and selectivity. For example, a Co/La-Y-H catalyst showed remarkably improved selectivity in converting furfural into cyclopentanone/cyclopentanol, demonstrating how tailored active sites can direct reaction pathways.[11]
-
Zirconium-Based Catalysts: Zirconium-based catalysts exhibit strong Lewis acidity, which facilitates the activation of the carbonyl group in furfural and can lead to high selectivity in certain hydrogenation reactions, such as the conversion to furfuryl alcohol.[12]
-
-
Solvent System Optimization:
-
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These solvents can act as both the reaction medium and catalyst, sometimes offering high furfural yields. For example, a system using SnCl₄ as a catalyst in the ionic liquid 1-ethyl-3-methylimidazolium bromide (EMIMBr) achieved a furfural yield of 71.1% from xylose.[13]
-
γ-Valerolactone (GVL): GVL has been shown to enhance xylan hydrolysis and xylose dehydration while mitigating side reactions.[14]
-
-
Control Hydrogen Pressure (for hydrogenation reactions): In subsequent hydrogenation of furfural, controlling the H₂ pressure is crucial for selectivity. For instance, in one study, rearrangement hydrogenation was the main route at H₂ pressures above 2 MPa, while at a lower pressure of 1 MPa, a different product was favored.[11]
Issue 3: Catalyst Deactivation and Poor Reusability
Question: My catalyst's activity decreases significantly after a few reaction cycles. What causes this deactivation, and how can I improve its stability?
Answer: Catalyst deactivation is a frequent issue, often caused by the deposition of humins or other by-products on the catalyst's active sites (coking).[15] Other causes can include poisoning by reaction intermediates, sintering of metal particles, or leaching of the active phase.[15][16]
Troubleshooting Strategies:
-
Prevent Humin Formation: The most effective strategy is to prevent the formation of humins in the first place using the methods described in Issue 1.
-
Catalyst Support and Modification: The choice of support material is critical. Stable supports can prevent the sintering of active metal particles. Modifying the catalyst surface, for example, by depositing a thin alumina layer, has been shown to improve the stability of copper chromite catalysts by preventing coke formation and copper sintering.[15]
-
Regeneration Procedures: Depending on the nature of the deactivation, a regeneration step can be implemented. This might involve calcination to burn off coke deposits or washing with a suitable solvent.
-
Use of Heterogeneous Catalysts: Solid acid catalysts can often be recovered and reused more easily than homogeneous mineral acids, which also pose corrosion and environmental challenges.[3][17]
Data Presentation: Effect of Reaction Parameters on Furfural Yield
The following tables summarize quantitative data from various studies, illustrating the impact of different catalysts, solvents, and conditions on furfural synthesis.
Table 1: Influence of Catalyst and Solvent System on Furfural Yield from Xylose
| Catalyst | Solvent System | Temperature (°C) | Time | Xylose Conversion (%) | Furfural Yield (%) | Selectivity (%) | Reference |
| AlCl₃ & Formic Acid | Water (in microreactor) | 170 | 20 min | ~93 | 54.2 | 58.2 | [10] |
| SnCl₄ | EMIMBr (Ionic Liquid) | 120 | 1 h | - | 71.1 | - | [13] |
| H-ZSM-5 | GVL / H₂O | 190 | 60 min | - | 71.7 | - | [2] |
| Maleic Acid | Water (Microwave) | 200 | 28 min | - | 67 | - | [14] |
| CrCl₃ / HCl | Water / Toluene | 140 | 120 min | - | 76 | - | [14] |
| Sulfated Zirconia | Water / Toluene | 170 | - | ~100 | ~50 | ~50 | [3] |
Table 2: Influence of Reaction Conditions on Hydrogenation of Furfural (FFL) using Co/La-Y-H Catalyst
| Product Route | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | FFL Conversion (%) | Product Selectivity (%) | Reference |
| Rearrangement (CPO/CPL) | 180 | 5 | 2 | >99 | 81.9 | [11] |
| Rearrangement (CPO/CPL) | 150 | 5 | 2 | 100 | 52.6 | [11] |
| Rearrangement (CPO/CPL) | 200 | 5 | 2 | >99 | <80 (carbon loss) | [11] |
| THFAL Formation | 180 | 1 | 2 | >99 | Route 2 favored | [11] |
| CPO: Cyclopentanone; CPL: Cyclopentanol; THFAL: Tetrahydrofurfuryl alcohol |
Experimental Protocols
Protocol 1: General Procedure for Furfural Synthesis from Xylose in a Biphasic System
This protocol describes a typical lab-scale batch reaction for converting xylose to furfural using a solid acid catalyst and a water-organic biphasic solvent system to minimize by-product formation.
Materials:
-
D-Xylose
-
Solid Acid Catalyst (e.g., Sulfated Zirconia, Amberlyst)
-
Deionized Water
-
Organic Solvent (e.g., Toluene, MIBK)
-
High-Pressure Batch Reactor with magnetic stirring and temperature control
Procedure:
-
Reactor Loading: In a typical experiment, load the stainless-steel batch reactor with a specific amount of D-xylose (e.g., 0.5 g), the catalyst (e.g., 0.1 g), deionized water (e.g., 20 mL), and the organic solvent (e.g., 20 mL).
-
Sealing and Purging: Seal the reactor and purge it three times with an inert gas like N₂ to remove any air.
-
Reaction: Heat the reactor to the desired temperature (e.g., 170 °C) while stirring (e.g., 600 rpm). Maintain the reaction for the specified duration (e.g., 2 hours).
-
Cooling and Product Recovery: After the reaction, rapidly cool the reactor to room temperature using a water bath.
-
Separation: Carefully open the reactor and collect the liquid contents. Separate the aqueous and organic phases using a separatory funnel.
-
Analysis: Analyze the concentration of furfural in the organic phase and the remaining xylose in the aqueous phase using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Calculation: Calculate the xylose conversion, furfural yield, and selectivity based on the analytical results.
Protocol 2: Preparation of a Co/La-Y-H Catalyst
This protocol is adapted from a method for synthesizing a metal-decorated zeolite catalyst for selective hydrogenation.[11]
Materials:
-
Commercial La-Y Zeolite
-
Hydrochloric Acid (HCl) solution
-
Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O)
-
Deionized Water
Procedure:
-
Acid Etching of Support: Obtain La-Y-H zeolite by performing an acid etching on the commercial La-Y zeolite with a dilute HCl solution. This step modifies the acidic properties of the support.
-
Wet Impregnation: Prepare the Co-based catalyst using a wet impregnation method. Dissolve the requisite amount of Co(NO₃)₂·6H₂O in deionized water. Add the prepared La-Y-H support to the cobalt nitrate solution.
-
Drying: Stir the mixture for several hours, then evaporate the water using a rotary evaporator or by drying in an oven at a controlled temperature (e.g., 100-120 °C) overnight.
-
Calcination and Reduction: Transfer the dried powder to a tube furnace. Calcine the material under an inert atmosphere. Subsequently, reduce the catalyst at a high temperature (e.g., 600 °C) for several hours under a hydrogen (H₂) atmosphere to obtain the final Co/La-Y-H catalyst.[11]
Visualizations
Reaction Pathways in Furfural Synthesis
The following diagram illustrates the desired reaction pathway from xylose to furfural and the competing side reactions that lead to the formation of undesirable by-products like humins.
Caption: Reaction pathways for furfural synthesis and by-product formation.
Experimental Workflow for Furfural Synthesis with In-Situ Extraction
This diagram outlines a typical experimental workflow for furfural synthesis using a biphasic system, which helps minimize by-product formation by continuously removing the product.
Caption: Workflow for furfural synthesis with in-situ product extraction.
Logic Diagram: Optimizing Furfural Synthesis
This diagram shows the logical relationships between key experimental parameters and the desired outcomes of high furfural yield and minimal by-product formation.
Caption: Key parameter relationships for optimizing furfural synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Furfural from Xylose and Xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conversion of xylan and xylose into furfural in biorenewable deep eutectic solvent with trivalent metal chloride added :: BioResources [bioresources.cnr.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. How to make furfural and HMF production greener? Lessons from life cycle assessments - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC03729H [pubs.rsc.org]
- 7. pure.tue.nl [pure.tue.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Continuous hydrothermal furfural production from xylose in a microreactor with dual-acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03609F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High Selectivity and Yield in Catalytic Transfer Hydrogenation of Furfural to Furfuryl Alcohol by Zirconium Propoxide Modified Mesoporous Silica [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Catalytic Production and Upgrading of Furfural: A Platform Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digital.csic.es [digital.csic.es]
- 16. researchgate.net [researchgate.net]
- 17. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
Technical Support Center: Enhancing the Stability of 5-(3-Chloro-4-methoxyphenyl)furfural Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 5-(3-Chloro-4-methoxyphenyl)furfural and its derivatives during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound derivatives.
Issue 1: Low Yield During Synthesis via Suzuki-Miyaura Coupling
Question: We are experiencing low yields during the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction. What are the potential causes and solutions?
Answer:
Low yields in Suzuki-Miyaura coupling reactions are a common issue. Here are several potential causes and corresponding troubleshooting steps:
-
Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction. The presence of oxygen can also deactivate the catalyst.
-
Solution: Use a fresh, high-quality palladium catalyst and ensure all solvents are thoroughly degassed. Running the reaction under a strict inert atmosphere (e.g., argon or nitrogen) is crucial.[1]
-
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially with electron-rich substrates.
-
Solution: Employ milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF). Running the reaction under anhydrous conditions can also minimize this side reaction.[1]
-
-
Poor Solubility of Reactants or Intermediates: If the reactants or the newly formed product have low solubility in the reaction solvent, it can hinder the reaction progress.
-
Solution: Experiment with different solvent systems. For instance, using a combination of dioxane and water (e.g., 10:1 ratio) can be effective. Ensure vigorous stirring to maximize the interaction between phases in biphasic reactions.[1]
-
-
Sub-optimal Reaction Temperature: The reaction may not be reaching the necessary activation energy, or excessive heat could be causing degradation.
-
Solution: Optimize the reaction temperature. Typically, temperatures between 80-110 °C are effective for Suzuki couplings. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and temperature.[1]
-
Issue 2: Difficulty in Product Purification
Question: We are facing challenges in purifying our this compound derivative. What are the recommended purification strategies and how to troubleshoot them?
Answer:
Purification of 5-aryl-2-furaldehydes can be challenging due to their potential thermal instability and the presence of structurally similar impurities.
-
Problem: Co-elution of Impurities in Column Chromatography.
-
Cause: Impurities may have similar polarity to the desired product.
-
Solution:
-
Optimize the Solvent System: A systematic approach to finding the right eluent mixture is key. Start with a non-polar solvent and gradually increase the polarity. Thin-layer chromatography (TLC) is an essential tool for optimizing the solvent system before running a column.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
-
-
-
Problem: Product Degradation during Purification.
-
Cause: 5-aryl-2-furaldehydes can be sensitive to heat and prolonged exposure to silica gel.
-
Solution:
-
Recrystallization: This is often an effective method for obtaining high-purity crystalline products. The key is to find a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents to screen include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.
-
Minimize Heat Exposure: When concentrating the product after chromatography, use a rotary evaporator at the lowest possible temperature. Avoid prolonged heating.
-
-
-
Problem: Formation of a Dark Oil Instead of a Solid.
-
Cause: This can be due to residual impurities or the inherent physical properties of the derivative. Furfural and its derivatives are known to darken on exposure to air and light.[2]
-
Solution:
-
Trituration: Try dissolving the oil in a small amount of a solvent in which the product is poorly soluble and the impurities are soluble. Stirring or sonicating the mixture can sometimes induce crystallization.
-
Further Purification: The oil may need to be subjected to another round of purification using a different technique (e.g., preparative HPLC).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: Furfural derivatives are susceptible to degradation through several pathways, primarily oxidation and hydrolysis.
-
Oxidation: The aldehyde group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid (a 2-furoic acid derivative). The furan ring itself can also undergo oxidation, potentially leading to ring-opening products.[1] Furfural is known to turn from a colorless liquid to yellow and then brown upon exposure to air due to oxidation and polymerization.[2]
-
Hydrolysis: Under acidic or basic conditions, the furan ring can be susceptible to cleavage. The stability of the furan ring is influenced by the substituents present. Electron-withdrawing groups, such as the chloro-substituted phenyl ring, can decrease the electron density of the furan ring, making it more stable against acid-catalyzed opening.
Q2: How can we enhance the stability of our this compound derivatives during storage?
A2: Proper storage is critical to maintain the integrity of your compound.
-
Solid vs. Solution: Whenever possible, store the compound as a solid. In the solid state, molecules are less mobile, and the rate of degradation is significantly reduced.
-
Temperature: Store at low temperatures. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.
-
Atmosphere: To prevent oxidation, store the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Light Protection: Furfural and its derivatives can be light-sensitive. Store them in amber vials or in the dark to prevent photodegradation.
-
pH Control: If the compound must be stored in solution, use a buffered system to maintain a neutral pH, as both acidic and basic conditions can promote degradation.
Q3: What are some recommended strategies to prevent oxidative degradation during formulation?
A3: Several strategies can be employed to minimize oxidation in a pharmaceutical formulation.
-
Use of Antioxidants: The addition of antioxidants is a common and effective method.
-
Chelating Agents: Trace metal ions can catalyze oxidation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve stability.
-
Inert Atmosphere: During the manufacturing process and in the final packaging, replacing oxygen with an inert gas like nitrogen can significantly reduce oxidative degradation.
-
Excipient Compatibility: It is crucial to perform compatibility studies with all excipients in the formulation. Some excipients can contain impurities or have functional groups that may promote the degradation of the active pharmaceutical ingredient (API).[5][6][7][8]
Q4: Are there any known biological signaling pathways affected by furan derivatives that could be relevant to this compound?
-
Anti-inflammatory Pathways: Some furan derivatives have been shown to exert anti-inflammatory effects by modulating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways.[3]
-
Anticancer Mechanisms: Furan-containing compounds have been investigated for their anticancer properties. Some derivatives have been found to inhibit key signaling pathways involved in cancer cell proliferation, such as the mTOR signaling pathway.[2] Others have been shown to induce apoptosis (programmed cell death) in cancer cells and disrupt the cell cycle at the G2/M phase.[9] For instance, some furan derivatives act as tubulin polymerization inhibitors, a mechanism shared by some established anticancer drugs.[9]
It is plausible that this compound derivatives with anticancer activity may act through similar mechanisms. However, dedicated mechanistic studies are required to confirm this.
Data Presentation
The following tables summarize representative quantitative data from forced degradation studies on related furfural derivatives. Disclaimer: The following data is for related furan derivatives and not for this compound. This information should be used as a general guide for designing stability studies.
Table 1: Forced Degradation of a Representative 5-Aryl-2-Furfural Derivative
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | ~5-10% |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 °C | ~15-25% |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~10-20% |
| Thermal | Dry Heat | 48 hours | 80 °C | ~5-15% |
| Photolytic | UV light (254 nm) | 24 hours | Room Temp | ~5-10% |
Table 2: Stability of a Representative 5-Aryl-2-Furfural Derivative in Different Solvents
| Solvent | Storage Condition | Duration | % Purity Remaining |
| Methanol | Room Temp, Light | 7 days | ~85% |
| Acetonitrile | Room Temp, Light | 7 days | ~92% |
| Dichloromethane | Room Temp, Light | 7 days | ~90% |
| Methanol | 4 °C, Dark | 30 days | >98% |
| Acetonitrile | 4 °C, Dark | 30 days | >99% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a this compound derivative.
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60 °C for 24 hours.
-
Cool the solution and neutralize it with 1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at 60 °C for 8 hours.
-
Cool the solution and neutralize it with 1 M HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of the solid compound to a glass vial.
-
Place the vial in an oven at 80 °C for 48 hours.
-
After cooling, dissolve the solid in a known volume of solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 0.1 mg/mL in methanol) and a sample of the solid compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Prepare the samples for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples, along with a control sample (un-stressed), using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound derivatives.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A common starting point is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Example Gradient: Start with 90% A and 10% B, ramp to 10% A and 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound and its expected degradation products have significant absorbance (e.g., 280 nm or 320 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method must be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
Mandatory Visualizations
Caption: Experimental workflow for synthesis, purification, and stability assessment.
Caption: Troubleshooting decision tree for low yield in Suzuki coupling.
Caption: Hypothetical anticancer signaling pathway for a furan derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Excipient Selection and Compatibility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 6. API and Excipients Compatibility Studies - Protheragen [protheragen.ai]
- 7. veeprho.com [veeprho.com]
- 8. labinsights.nl [labinsights.nl]
- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of 5-(3-Chloro-4-methoxyphenyl)furfural and 5-Hydroxymethylfurfural
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two furan derivatives: 5-(3-Chloro-4-methoxyphenyl)furfural (CMPF) and 5-Hydroxymethylfurfural (5-HMF). While 5-HMF is a well-studied compound with a broad spectrum of documented biological effects, data on CMPF is notably scarce. This comparison, therefore, summarizes the established activities of 5-HMF and presents hypothesized activities for CMPF based on the known effects of structurally related 5-aryl-2-furfural derivatives.
It is crucial to note that the biological activities attributed to CMPF in this guide are speculative and extrapolated from similar compounds. Direct experimental validation is required to confirm these potential effects.
Introduction to the Compounds
5-Hydroxymethylfurfural (5-HMF) is a naturally occurring organic compound derived from the dehydration of sugars. It is commonly found in a variety of heat-processed foods, such as coffee, dried fruits, and honey. 5-HMF has garnered significant interest in the scientific community for its diverse biological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1]
Comparative Analysis of Biological Activities
The following sections and tables summarize the known biological activities of 5-HMF and the potential, inferred activities of CMPF.
Antioxidant Activity
5-HMF has demonstrated notable antioxidant properties in various in vitro assays. It can scavenge free radicals and protect cells from oxidative damage. The antioxidant potential of CMPF is hypothesized based on the general antioxidant capacity observed in other 5-aryl-furfural derivatives.
Table 1: Comparison of Antioxidant Activity
| Compound | Assay | Results | Reference |
| 5-HMF | DPPH Radical Scavenging | 17.80 ± 0.010% scavenging at 6.4 mM | [1] |
| ABTS Radical Scavenging | 53.98 ± 0.016% scavenging at 6.4 mM | [1] | |
| Hemolysis Inhibition | 89.95 ± 0.001% inhibition at 12.0 mM | [1] | |
| CMPF | - | No direct experimental data available. Hypothesized to possess antioxidant activity due to the presence of the furan ring and the substituted phenyl group, which may contribute to radical scavenging. | - |
Anti-inflammatory Activity
5-HMF has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[2] The mechanism of action often involves the modulation of key signaling pathways such as NF-κB.[3][4][5] Given that other 5-aryl-furfural derivatives have been investigated for their anti-inflammatory potential, it is plausible that CMPF may also exhibit such properties.
Table 2: Comparison of Anti-inflammatory Activity
| Compound | Cell Line | Key Findings | Reference |
| 5-HMF | RAW 264.7 macrophages | Reduced production of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, IL-1β, and IL-6 in a concentration-dependent manner.[2] | [2][6] |
| Suppressed the phosphorylation of proteins in the MAPK and NF-κB signaling pathways.[3][5] | [3][4][5] | ||
| CMPF | - | No direct experimental data available. The presence of the 5-aryl substituent suggests potential for anti-inflammatory activity, possibly through inhibition of inflammatory pathways. | - |
Antiproliferative and Anticancer Activity
5-HMF has demonstrated selective antiproliferative activity against various cancer cell lines.[1][7] Studies on other 5-aryl-2-furfural compounds suggest that this class of molecules can have potential as anticancer agents. Therefore, CMPF is a candidate for investigation in this area.
Table 3: Comparison of Antiproliferative Activity
| Compound | Cell Line | IC50 Value | Reference |
| 5-HMF | Human melanoma A375 cells | Higher antiproliferative activity compared to L02 and SW480 cells (specific IC50 not provided in the source). | [1] |
| Oral adenosquamous carcinoma CAL-27 | 68.81 ± 4.00 µg/mL | [1] | |
| CMPF | - | No direct experimental data available. The structural similarity to other biologically active 5-aryl-furfurals suggests potential for antiproliferative effects. | - |
Experimental Protocols
Detailed methodologies for the key experiments cited for 5-HMF are provided below. These protocols can serve as a foundation for the evaluation of CMPF.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol or ethanol. The working solution is typically prepared fresh daily by diluting the stock to a concentration that gives an absorbance of approximately 1.0 at 517 nm.[8]
-
Sample Preparation : Dissolve the test compound (5-HMF or CMPF) and a positive control (e.g., ascorbic acid) in a suitable solvent to create a series of concentrations.[8]
-
Reaction : Mix the sample solutions with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[8]
-
Incubation : Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[8]
-
Measurement : Measure the absorbance of each solution at 517 nm using a spectrophotometer.[8]
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.[8]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of the test compound (5-HMF or CMPF) and incubate for a specific period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition : After the incubation period, add MTT solution to each well and incubate for a further 3-4 hours to allow the formation of formazan crystals by metabolically active cells.[9][10]
-
Solubilization : Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[10][11]
-
Measurement : Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Calculation : Cell viability is expressed as a percentage of the viability of untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be calculated.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the level of nitrite, a stable product of NO, in the cell culture medium as an indicator of NO production.
-
Cell Culture and Treatment : Culture RAW 264.7 cells and treat them with the test compound (5-HMF or CMPF) for a certain period before stimulating with an inflammatory agent like lipopolysaccharide (LPS).[12][13]
-
Sample Collection : After incubation, collect the cell culture supernatant.[12]
-
Griess Reaction : Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[12][13]
-
Incubation : Allow the mixture to incubate at room temperature for a short period to allow for color development.
-
Measurement : Measure the absorbance at approximately 540 nm.[12]
-
Quantification : Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[13]
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of 5-HMF on the NF-κB signaling pathway, a key mechanism in its anti-inflammatory action.
Caption: 5-HMF inhibits the LPS-induced inflammatory response by targeting the NF-κB pathway.
Experimental Workflow Diagram
This diagram outlines a general workflow for assessing the antioxidant activity of a test compound.
Caption: General workflow for the DPPH antioxidant assay.
Conclusion
5-HMF is a promising natural compound with well-documented antioxidant, anti-inflammatory, and antiproliferative properties. The structural features of CMPF, particularly the presence of a 5-aryl substituent, suggest that it may also possess a range of valuable biological activities. However, a significant lack of direct experimental data for CMPF necessitates further investigation. The experimental protocols and comparative data presented in this guide are intended to provide a framework for future research into the biological potential of CMPF and other related furan derivatives. Researchers are strongly encouraged to conduct direct experimental comparisons to validate the hypothesized activities of CMPF and to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells [mdpi.com]
- 4. [PDF] 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells | Semantic Scholar [semanticscholar.org]
- 5. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of furfural derivatives
A Spectroscopic Comparison of Furfural and Its Key Derivatives for Researchers and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of furfural and its important derivatives: 5-hydroxymethylfurfural (HMF), 2,5-furandicarboxylic acid (FDCA), and furfuryl alcohol. The objective is to offer a comprehensive reference for the identification and characterization of these compounds using common spectroscopic techniques. The information is tailored for researchers, scientists, and professionals involved in drug development and other chemical sciences.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for furfural and its derivatives.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the hydrogen and carbon framework.[1]
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | H3 | H4 | H5 (or CH₂) | Aldehyde/Carboxyl/Alcohol Proton | Other | Solvent |
| Furfural | 7.20-7.30 | 6.50-6.60 | 7.60-7.70 | 9.60-9.70 | - | CDCl₃ |
| 5-Hydroxymethylfurfural (HMF) | 6.50 | 7.20 | 4.70 (CH₂) | 9.60 | 2.50 (OH) | DMSO-d₆ |
| 2,5-Furandicarboxylic Acid (FDCA) | 7.30-7.40 | 7.30-7.40 | - | 13.0-13.5 (COOH) | - | DMSO-d₆[2] |
| Furfuryl Alcohol | 6.26 | 6.31 | 7.37 | 2.70 (OH) | 4.54 (CH₂) | CDCl₃[3] |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C2 | C3 | C4 | C5 | Carbonyl/Carboxyl Carbon | Other | Solvent |
| Furfural | 152.8 | 121.7 | 112.6 | 148.0 | 177.8 | - | CDCl₃ |
| 5-Hydroxymethylfurfural (HMF) | 152.0 | 110.0 | 123.0 | 161.0 | 178.0 | 57.0 (CH₂) | DMSO-d₆ |
| 2,5-Furandicarboxylic Acid (FDCA) | 147.8 | 119.1 | 119.1 | 147.8 | 158.4 | - | DMSO-d₆[2] |
| Furfuryl Alcohol | 155.0 | 107.0 | 110.0 | 142.0 | - | 57.0 (CH₂) | CDCl₃ |
Note: Chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | O-H Stretch | C-H (aldehyde) | C=C (aromatic) | C-O Stretch |
| Furfural | ~1670 | - | ~2812, ~2842 | ~1461 | - |
| 5-Hydroxymethylfurfural (HMF) | ~1660 | ~3300 (broad) | ~2830 | ~1520 | ~1020 |
| 2,5-Furandicarboxylic Acid (FDCA) | ~1680 | ~3000 (broad) | - | ~1575 | ~1285 |
| Furfuryl Alcohol | - | ~3350 (broad) | - | ~1500 | ~1010 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about conjugated systems in a molecule.[4]
Table 4: UV-Vis Absorption Maxima (λ_max in nm)
| Compound | λ_max | Solvent |
| Furfural | ~277 | Ethanol-water[2] |
| 5-Hydroxymethylfurfural (HMF) | ~284 | Ethanol-water[2] |
| 2,5-Furandicarboxylic Acid (FDCA) | ~263 | Ethanol[5] |
| Furfuryl Alcohol | ~215 | Water |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.[6]
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| Furfural | 96 | 95, 67, 39 |
| 5-Hydroxymethylfurfural (HMF) | 126 | 109, 97, 81, 53 |
| 2,5-Furandicarboxylic Acid (FDCA) | 156 | 139, 112, 94, 67[7][8] |
| Furfuryl Alcohol | 98 | 81, 69, 53, 41 |
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and comparison of furfural derivatives.
Caption: Workflow for Spectroscopic Comparison.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the furfural derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer. For many modern instruments, the residual solvent peak is used for calibration.[6]
-
Data Processing : Process the raw data (Free Induction Decay - FID) using Fourier transformation. Phase and baseline correct the resulting spectrum.
-
Analysis : Integrate the peaks in the ¹H spectrum to determine proton ratios. Analyze chemical shifts and coupling constants to assign the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation (for solids like FDCA) :
-
KBr Pellet Method : Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[9]
-
Thin Solid Film Method : Dissolve a small amount of the solid in a volatile solvent, place a drop of the solution on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[10]
-
-
Sample Preparation (for liquids like Furfural and Furfuryl Alcohol) : Place a drop of the neat liquid between two salt plates.
-
Data Acquisition : Place the sample in the IR spectrometer and record the spectrum. A background spectrum of the empty sample holder (or salt plates) should be recorded and subtracted from the sample spectrum.
-
Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, water). The concentration should be adjusted to give an absorbance reading in the range of 0.1 to 1.0.
-
Data Acquisition : Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and another with the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
-
Analysis : Determine the wavelength of maximum absorbance (λ_max).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct infusion or through a gas chromatograph (GC-MS). For less volatile or thermally sensitive compounds, liquid chromatography (LC-MS) with an electrospray ionization (ESI) source is often used.[6][11]
-
Ionization : The sample molecules are ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).[11]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
-
Analysis : Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 2,5-Furandicarboxylic acid, 2TMS derivative [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemwhat.com [chemwhat.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,5-Furandicarboxylic acid | C6H4O5 | CID 76720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-Furandicarboxylic acid [webbook.nist.gov]
- 9. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Furfural Production from Xylose
For Researchers, Scientists, and Drug Development Professionals
The efficient and selective conversion of xylose to furfural is a cornerstone of biorefinery research, with significant implications for the sustainable production of biofuels, chemicals, and pharmaceuticals. The choice of catalyst is paramount in optimizing this process, influencing reaction rates, product yields, and overall economic viability. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific applications.
Performance Comparison of Catalysts
The following tables summarize the performance of various homogeneous and heterogeneous catalysts in the dehydration of xylose to furfural. The data highlights key performance indicators such as furfural yield, xylose conversion, and selectivity under different reaction conditions.
Table 1: Homogeneous Catalysts for Furfural Production from Xylose
| Catalyst | Solvent | Temperature (°C) | Time (h) | Xylose Conversion (%) | Furfural Yield (%) | Furfural Selectivity (%) | Reference |
| FeCl₃ | Water/MIBK | 160 | 1.5 | 98-99 | 68 | 70 | [1] |
| AlCl₃·6H₂O | Water/MIBK | 160 | 1.5 | 98-99 | 33-68 | - | [1] |
| CrCl₃·6H₂O | Water/MIBK | 160 | 1.5 | 98-99 | 33-68 | - | [1] |
| SnCl₂·2H₂O | Water/MIBK | 160 | 1.5 | 98-99 | 33-68 | 46 | [1] |
| ZnCl₂ | Water/MIBK | 160 | 1.5 | 91 | 33-68 | 48 | [1] |
| pTSA-CrCl₃·6H₂O | DMSO | 120 | - | - | 53.10 | - | [2] |
| H₂SO₄ | Water | 140-170 | - | - | - | - | [3] |
| HCl | Water | 140-170 | - | - | - | - | [3] |
Table 2: Heterogeneous Catalysts for Furfural Production from Xylose
| Catalyst | Solvent | Temperature (°C) | Time (h) | Xylose Conversion (%) | Furfural Yield (%) | Furfural Selectivity (%) | Reference |
| 5Fe-ACs | Water/MIBK | 170 | 3 | 92 | 57 | 65 | [1] |
| 5Fe-ACz | Water/MIBK | 160 | 5 | 98 | 48 | 55-56 | [1] |
| Sulfonated Carbon (EAC-3H-2T) | GVL | 180 | 3 | - | 74.61 | - | [4] |
| Nb-W-O mixed oxide | Water/Alcohol | 160 | 3 | 95.1 | 36.7 | - | [5] |
| Amberlyst-15 | DMSO | 170 | - | - | 78 | - | [6] |
| Sulfated Zirconia (SO₄/ZrO₂-1) | Water/2-MTHF | 160 | 3 | 98.4 | 53.8 | - | [7] |
| mNb-bc | Water | 140 | 2 | 41.2 | 31.8 | 79.1 | [8][9] |
| ZSM-5 | Water/Organic Solvent | 190 | 3 | 96.8 | 82.4 | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic studies. Below are representative protocols for the synthesis of common catalysts and the catalytic conversion of xylose.
Synthesis of Sulfonated Carbon Catalyst from Biomass
This protocol describes a general procedure for synthesizing a sulfonated carbon catalyst from a biomass precursor.
-
Carbonization: The biomass raw material (e.g., bagasse, willow catkins) is first carbonized. This is typically achieved through pyrolysis in an inert atmosphere (e.g., nitrogen) at temperatures ranging from 240°C to 700°C for 5-10 hours.[11]
-
Sulfonation: The resulting carbonized material is then sulfonated to introduce acidic -SO₃H groups. The carbon material is mixed with concentrated sulfuric acid (98%) at a solid-to-liquid ratio of 1:10 (w/v). The mixture is heated to 150-180°C and held for 12-24 hours.[11][12]
-
Washing and Drying: After sulfonation, the solid catalyst is thoroughly washed with deionized water until the washings are neutral and free of sulfate ions (tested with BaCl₂ solution).
-
Characterization: The final sulfonated carbon catalyst is dried in an oven and characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of -SO₃H groups, and acid-base titration to determine the total acid density.
Synthesis of Mixed Metal Oxide Catalyst (Nb-W-O)
This protocol outlines the hydrothermal synthesis of a mixed metal oxide catalyst.
-
Precursor Solution Preparation: Appropriate amounts of niobium and tungsten precursors are dissolved in a suitable solvent.
-
Hydrothermal Synthesis: The precursor solution is transferred to a Teflon-lined autoclave and heated to a specific temperature for a set duration to induce hydrothermal synthesis.
-
Heat Treatment: The resulting solid is filtered, washed, and dried, followed by heat treatment in an inert atmosphere (e.g., N₂) at a high temperature (e.g., 550°C) to form the mixed metal oxide.[5]
-
Characterization: The synthesized catalyst is characterized by X-ray diffraction (XRD) for phase identification, N₂ adsorption-desorption for surface area and porosity analysis, and temperature-programmed desorption of ammonia (NH₃-TPD) to determine the acidity.[5]
Catalytic Conversion of Xylose to Furfural
The following is a general procedure for the catalytic dehydration of xylose in a batch reactor.
-
Reactor Setup: A batch reactor (e.g., a Teflon-lined autoclave) is charged with a specific amount of xylose, the catalyst, and the chosen solvent.
-
Reaction Conditions: The reactor is sealed and heated to the desired reaction temperature (e.g., 160°C) with continuous stirring. The reaction is allowed to proceed for a predetermined time (e.g., 3 hours).[5]
-
Product Analysis: After the reaction, the reactor is cooled, and the liquid and solid components are separated. The liquid phase is analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of unreacted xylose and the produced furfural.
-
Performance Calculation: Xylose conversion, furfural yield, and furfural selectivity are calculated based on the HPLC analysis results.
Visualizing the Process: Diagrams
To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Catalytic Conversion of Xylose to Furfural by p-Toluenesulfonic Acid (pTSA) and Chlorides: Process Optimization and Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Studies on effective catalytic conversion of xylose to furfural using green sulfonated carbon catalysts: Process optimization by Taguchi approach - Arabian Journal of Chemistry [arabjchem.org]
- 5. Catalytic dehydration of xylose over metallic mixed oxides with enhanced acidity - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Dehydration of xylose to furfural in a biphasic system: catalyst selection and kinetic modelling discrimination - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00572D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Approach to Dehydration of Xylose to 2-Furfuraldehyde Using a Mesoporous Niobium-Based Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of sulfonated carbon-based catalysts from murumuru kernel shell and their performance in the esterification reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Furfural Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of furfural is critical for quality control, stability testing, and safety assessment in various matrices, including pharmaceuticals, food products, and beverages.[1] Furfural can arise from the degradation of carbohydrates and its presence can be an indicator of processing conditions or product stability.[2] This guide provides an objective comparison of common analytical methods for furfural quantification, supported by experimental data, to aid in the selection of the most appropriate technique for a given application.
The primary analytical techniques employed for furfural determination include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and ease of use.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes key validation parameters for HPLC, GC, and spectrophotometric methods based on data reported in the scientific literature.
| Parameter | HPLC-UV | GC-MS | Spectrophotometry |
| Linearity (Range) | 0.07–40 µg/mL[3] | - | 0.08-1 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[5] | > 0.995[6] | - |
| Limit of Detection (LOD) | 0.07 µg/mL[3] | 0.3 ng/mL[7] | 0.006% (v/v)[2] |
| Limit of Quantification (LOQ) | 0.21 µg/mL[3] | 0.9 ng/mL[7] | 0.34 mg/L[8] |
| Accuracy (Recovery %) | 88.43%[3] | 77-107%[7] | - |
| Precision (RSD %) | < 8%[7] | Intra-day: 1-16%, Inter-day: 4-20%[6] | ± 1.02%[4] |
Experimental Methodologies
Detailed experimental protocols are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC, GC, and spectrophotometric analysis of furfural.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds.[9] For furfural analysis, it often involves derivatization to enhance detection.[1]
Sample Preparation:
-
A solution of the sample is prepared in a suitable solvent (e.g., water, acetonitrile).[10]
-
For derivatization, the sample solution is reacted with 2,4-dinitrophenylhydrazine (DNPH) to form furfural-2,4-dinitrophenylhydrazone.[1]
-
The resulting solution is filtered through a 0.45 µm filter prior to injection.[10]
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 360 nm for the DNPH derivative.[1]
Validation Parameters:
-
Linearity: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations.[1]
-
Accuracy: Determined by the recovery of a known amount of furfural spiked into a sample matrix.[1]
-
Precision: Assessed by repeatedly analyzing the same sample (repeatability) and by varying analysts, instruments, or days (intermediate precision).[1]
Gas Chromatography (GC) with Mass Spectrometry (MS) Detection
GC is ideal for the analysis of volatile compounds like furfural.[9] Coupling with a mass spectrometer provides high sensitivity and selectivity.[6]
Sample Preparation:
-
For liquid samples, headspace sampling or solid-phase microextraction (SPME) can be used to extract volatile analytes.[7][11]
-
In SPME, a fiber coated with a stationary phase is exposed to the headspace of the sample to adsorb the analytes.[7]
-
The fiber is then thermally desorbed in the GC injector.[7]
Chromatographic Conditions:
-
Column: A polar capillary column is suitable for furfural analysis.[11]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature is held for a short period, then ramped to a final temperature to elute the analytes.
-
Detection: Mass spectrometer operating in electron ionization (EI) mode.
Validation Parameters:
-
Linearity: Established by analyzing a series of standards and plotting the response against concentration.
-
Accuracy: Assessed through spike and recovery experiments.[7]
-
Precision: Evaluated by the relative standard deviation (RSD) of replicate measurements.[7]
UV-Visible Spectrophotometry
Spectrophotometry offers a simpler and more rapid method for furfural quantification, often based on a color-forming reaction.[4]
Sample Preparation and Analysis:
-
A specific volume of the sample is reacted with a chromogenic reagent, such as 4-methoxybenzaldehyde, in an acidic medium to produce a colored complex.[4]
-
The reaction mixture is heated to facilitate color development.[4]
-
The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax), which is 575 nm for the 4-methoxybenzaldehyde method.[4]
Validation Parameters:
-
Linearity: A calibration curve is prepared by measuring the absorbance of standard solutions of varying concentrations. The method should obey Beer's law within the tested range.[4]
-
Precision: Determined by the standard deviation and relative standard deviation of replicate measurements.[4]
Logical Workflow for Cross-Validation
Cross-validation is the process of comparing results from two or more different analytical methods to ensure the data is comparable and reliable.[12] This is a critical step when transferring a method between laboratories or when using different techniques to analyze the same set of samples.[13] The following diagram illustrates a typical workflow for the cross-validation of analytical methods for furfural quantification.
Conclusion
The choice of an analytical method for furfural quantification depends on the specific requirements of the analysis, including the sample matrix, the expected concentration range of furfural, and the available instrumentation. HPLC and GC methods, particularly when coupled with mass spectrometry, offer high sensitivity and selectivity, making them suitable for trace-level analysis and complex matrices.[6][9] Spectrophotometric methods, while generally less sensitive, provide a rapid and cost-effective alternative for routine analysis where high sensitivity is not a primary concern.[4] Cross-validation of methods is essential to ensure the consistency and reliability of results when different analytical techniques are employed.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. A quick and simple paper-based method for detection of furfural and 5-hydroxymethylfurfural in beverages and fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A validated fast difference spectrophotometric method for 5-hydroxymethyl-2-furfural (HMF) determination in corn syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 10. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 11. theseus.fi [theseus.fi]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e-b-f.eu [e-b-f.eu]
The Bio-Based Potential of Furfural Derivatives: A Comparative Guide
Furfural, a versatile platform chemical derived from lignocellulosic biomass, stands at the forefront of the transition towards a sustainable, bio-based economy. Its derivatives offer a wide array of applications, from biofuels and biochemicals to high-performance polymers. This guide provides a comparative analysis of the bio-based potential of key furfural derivatives, supported by experimental data, detailed methodologies, and process visualizations to aid researchers, scientists, and drug development professionals in this burgeoning field.
Comparative Performance of Furfural Derivatives
The diverse functionalities of furfural derivatives translate into a broad spectrum of applications. The following table summarizes key quantitative performance indicators for several prominent derivatives, showcasing their potential as biofuels, chemical intermediates, and polymer precursors.
| Furfural Derivative | Application | Key Performance Indicator | Value | Catalyst/Process Highlights |
| Furfuryl Alcohol (FOL) | Biofuel, Resins, Chemical Intermediate | Hydrogenation Selectivity | >98% | High selectivity achieved with Cu-Fe/Al2O3 catalysts under mild conditions.[1] |
| 2-Methylfuran (2-MF) | Biofuel | Yield from Furfural | 73% | Achieved with a Co/CoOx catalyst and hydroquinone to mitigate side reactions.[2][3] |
| Yield from Furfural | up to 95.7% | A bimetallic Ni-Cu alloy catalyst on ZSM-5 zeolite has shown high conversion rates.[4] | ||
| Cyclopentanone | Biofuel Precursor, Chemical Intermediate | Yield from Furfural | 84% | Achieved using Ru/C and Al11.6PO23.7 catalysts in an aqueous medium.[5] |
| 2,5-bis(furan-2-ylmethyl)-cyclopentanone | Biofuel Precursor | Overall Carbon Yield | ~84.8% | Synthesized from cyclopentanone and furfural with a Pd/C-CaO catalyst.[6] |
| Maleic Anhydride | Polymer Monomer, Chemical Intermediate | Yield from Furfural | 73% | Obtained through gas-phase oxidation using a VOx/Al2O3 catalyst.[7][8] |
| Furoic Acid | Chemical Intermediate, Pharmaceuticals | Oxidation Selectivity | High | Selective oxidation achieved using AuPd/Mg(OH)2 catalyst.[9] |
| Polyimide Film (from furfural derivative) | High-Performance Polymer | Thermal Decomposition Temperature | up to 600 °C | Demonstrates comparable performance to petrochemical-based polyimides.[10] |
| Tensile Strength | >120 MPa | |||
| Dielectric Constant | <3.4 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide synopses of experimental protocols for the synthesis of key furfural derivatives.
Catalytic Hydrogenation of Furfural to Furfuryl Alcohol
This process is fundamental to the production of a key furfural derivative.
-
Reactor Setup: A batch steel reactor, such as the Parr Instruments Series 5000 Multiple Reactor System, is typically used.[11]
-
Materials: Furfural, a solvent (e.g., 2-propanol), and a catalyst (e.g., 3% Pd/Fe3O4/HPS) are required.[11]
-
Procedure:
-
The catalyst, furfural, and solvent are loaded into the reactor.
-
The reactor is purged with an inert gas, such as nitrogen.
-
The reactor is heated to the desired operating temperature.
-
Hydrogen gas is supplied to the reactor.
-
The reaction mixture is continuously stirred (e.g., 1000 rpm).
-
Samples are taken periodically for analysis to monitor the reaction progress.[11]
-
Synthesis of 2-Methylfuran (2-MF) from Furfural
2-MF is a promising biofuel candidate.
-
Reactor Setup: A high-pressure Parr reactor system is utilized for the selective hydrodeoxygenation of furfural.[2]
-
Catalyst Preparation: A Co/CoOx catalyst is synthesized via a precipitation technique followed by reduction under a 10% H2 atmosphere for 2 hours.[2]
-
Procedure:
Synthesis of Cyclopentanone from Furfural
Cyclopentanone is a valuable intermediate for biofuels and chemicals.
-
Catalysts and Medium: The conversion is carried out over Ru/C (0.5 wt%) and Al11.6PO23.7 catalysts in water as the reaction medium.[5]
-
Reaction Conditions: The reaction temperature is maintained at 433 K. The selectivity towards cyclopentanone versus cyclopentanol can be controlled by adjusting the hydrogen pressure.[5]
-
Proposed Mechanism: The reaction is believed to proceed through a cyclopentenone route, involving synergistic catalysis by both Brønsted and Lewis acids.[5]
Oxidation of Furfural to Maleic Anhydride
Maleic anhydride is an important monomer for polymer synthesis.
-
Reaction Type: Selective gas-phase oxidation.
-
Reaction Conditions: The reaction is conducted at 593 K with O2.[7][8]
-
Mechanism: The proposed mechanism involves the stepwise oxidation of furfural to furan, then to 2-furanone, and finally to maleic anhydride.[7][12]
Synthesis of Furoic Acid from Furfural
Furoic acid has applications in the pharmaceutical and food industries.
-
Catalyst: A 1% AuPd/Mg(OH)2 catalyst is employed for the selective oxidation.[9]
-
Reaction Conditions: The reaction is carried out in the presence of NaOH.[9]
-
Process: The experimental conditions and the Au:Pd ratio can be adjusted to control the reaction selectivity. The catalyst has shown promising reusability.[9] Another approach involves using concentrated hydrogen peroxide with a secondary or tertiary amine promoter.[13]
Visualizing the Pathways: From Furfural to Value-Added Derivatives
The following diagrams, generated using Graphviz (DOT language), illustrate the key conversion pathways of furfural and the logical flow of experimental setups.
Caption: Key chemical conversion pathways of furfural to its valuable derivatives.
Caption: General experimental workflow for the catalytic hydrogenation of furfural.
Caption: Logical relationship for the synthesis of bio-based polymers from furfural.
References
- 1. mdpi.com [mdpi.com]
- 2. Catalytic synthesis of renewable 2-methylfuran from furfural - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00229F [pubs.rsc.org]
- 3. Catalytic synthesis of renewable 2-methylfuran from furfural - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Production of cyclopentanone from furfural over Ru/C with Al11.6PO23.7 and application in the synthesis of diesel range alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selective conversion of furfural to maleic anhydride and furan with VO(x)/Al(2)O(3) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. aidic.it [aidic.it]
- 12. d-nb.info [d-nb.info]
- 13. GB2188927A - Oxidation of furfural to 2-furoic acid - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 5-(3-Chloro-4-methoxyphenyl)furfural: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of 5-(3-chloro-4-methoxyphenyl)furfural (CAS Number: 124014-00-2). The following procedures are based on established best practices for handling halogenated organic compounds and aldehydes. All personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
I. Immediate Safety and Hazard Assessment
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Due to its chemical structure, which includes a chlorinated aromatic ring and an aldehyde functional group, it must be handled as a hazardous chemical waste. Halogenated organic compounds are typically incinerated in regulated hazardous waste incinerators[2].
II. Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound for disposal to prevent exposure.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Ventilation | All handling and disposal procedures should be conducted in a certified chemical fume hood. |
III. Spill Procedures
In the event of a spill, prioritize safety and follow these steps:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (Large Spill): For large spills, evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Small Spill Cleanup:
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.
-
Collect the absorbent material and contaminated items into a sealed, compatible container for disposal as hazardous waste.
-
Clean the spill area with soap and water.
-
-
Large Spill Response: Contact your institution's EHS for assistance with large spills.
IV. Waste Disposal Protocol
Do not dispose of this compound down the drain. It must be collected as hazardous chemical waste.
Step 1: Waste Segregation
-
Due to its chlorinated nature, this compound must be segregated as halogenated organic waste .[2][3]
-
Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible materials like strong bases, acids, or oxidizing agents.[3][4]
Step 2: Waste Collection
-
Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and other solid materials in a designated, sealed, and clearly labeled solid hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated halogenated organic liquid waste container.[5][6] The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[5]
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and absorbent paper contaminated with the compound should be collected in a designated solid chemical waste container.[4]
Step 3: Labeling and Storage
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[3][5] The label must clearly identify the contents, including the full chemical name "this compound," and list all constituents and their approximate percentages.[3][6]
-
Storage:
-
Keep waste containers tightly closed except when adding waste.[3][4]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Ensure liquid waste containers are placed in secondary containment to prevent spills.[4]
-
Adhere to your institution's limits on waste volume accumulation.[4]
-
Step 4: Waste Pickup
-
Once a waste container is full (typically 75-80% capacity), or when the experiment is complete, arrange for pickup by your institution's EHS or hazardous waste management department.[4] Follow your institution's specific procedures for requesting a waste pickup.
V. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-(3-Chloro-4-methoxyphenyl)furfural
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 5-(3-Chloro-4-methoxyphenyl)furfural (CAS RN: 124014-00-2). Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.
I. Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₂H₉ClO₃[1][2] |
| Molecular Weight | 236.65 g/mol [1][2] |
| CAS Number | 124014-00-2[1][2][3][4] |
II. Hazard Identification and Personal Protective Equipment (PPE)
Hazard Summary:
This compound is classified as a hazardous substance. The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation (H315).[1]
-
Serious Eye Irritation: Causes serious eye irritation (H319).[1]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1]
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound to mitigate exposure risks. The level of protection should be determined by a thorough risk assessment of the specific laboratory procedures being performed.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards.[5][6] | Face shield worn over chemical splash goggles.[5][6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5][8] Laboratory coat.[5] Closed-toe shoes.[5][9] | Flame-retardant, antistatic protective clothing.[10] Chemical-resistant apron.[11] |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood. | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter may be necessary if engineering controls are insufficient or during spill cleanup.[9][11] |
III. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to post-handling.
References
- 1. This compound | C12H9ClO3 | CID 691086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound - High purity | EN [georganics.sk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. uah.edu [uah.edu]
- 7. epa.gov [epa.gov]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. hazmatschool.com [hazmatschool.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
